Product packaging for Isododecanol(Cat. No.:CAS No. 25428-98-2)

Isododecanol

Cat. No.: B1623501
CAS No.: 25428-98-2
M. Wt: 186.33 g/mol
InChI Key: NQDZCRSUOVPTII-UHFFFAOYSA-N
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Description

Isododecanol is a useful research compound. Its molecular formula is C12H26O and its molecular weight is 186.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26O B1623501 Isododecanol CAS No. 25428-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-methylundecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDZCRSUOVPTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423844
Record name Isododecanol
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Molecular Weight

186.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20194-45-0, 25428-98-2
Record name 10-Methyl-1-undecanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isolauryl alcohol
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Record name Isododecanol
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Record name Isododecanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOLAURYL ALCOHOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physical and chemical properties of isododecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of isododecanol. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this branched-chain fatty alcohol for formulation, synthesis, and analytical purposes. This guide includes key data, detailed experimental protocols for property determination, and a visualization of the structure-property relationships.

Core Physical and Chemical Properties

This compound is a C12 branched-chain fatty alcohol. Unlike its linear isomer, n-dodecanol, the branched structure of this compound imparts unique physical and chemical characteristics that are critical for its various applications. It is typically a mixture of isomers, with 10-methylundecan-1-ol being a common component.[1]

General and Physical Properties

The physical properties of this compound are summarized in the table below. These properties are influenced by its branched structure, which disrupts the close packing of the molecules, leading to a lower melting point compared to its linear counterpart.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₆O[1][2][3][4][5]
Molecular Weight 186.33 g/mol [1][2]
Appearance Colorless liquid[1]
Boiling Point ~250.85 °C (estimate)[1][3]
Melting Point 16.85 °C (estimate)[3]
Density ~0.8429 g/cm³ (estimate)[1][3]
Solubility in Water Very low, 0.004 g/L[1]
Solubility in Organic Solvents Slightly soluble in Chloroform and Methanol[3]
Refractive Index ~1.4162 (estimate)[3]
Chemical and Computational Properties

The chemical and computationally derived properties of this compound provide further insight into its molecular behavior.

PropertyValueSource(s)
IUPAC Name 10-methylundecan-1-ol[2]
CAS Number 25428-98-2, 20194-45-0[2][3][4][6]
XLogP3 5.4[2][3][4]
Hydrogen Bond Donor Count 1[3][4]
Hydrogen Bond Acceptor Count 1[3][4]
Rotatable Bond Count 9[3][4]
Exact Mass 186.198365449 Da[2][3][4]
Complexity 89.1[3][4]

Experimental Protocols for Property Determination

The following sections detail the methodologies for determining the key physical and chemical properties of this compound. These protocols are based on established international standards such as those from the OECD and ASTM.

Determination of Boiling Point

Principle: The boiling point is determined by heating the liquid and observing the temperature at which the vapor pressure of the liquid equals the external pressure.

Apparatus:

  • Distillation flask with a side arm

  • Condenser

  • Thermometer (calibrated)

  • Heating mantle

  • Boiling chips

Procedure:

  • A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The thermometer is positioned such that the top of the bulb is level with the bottom of the side arm of the flask.

  • The flask is heated gently using the heating mantle.

  • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid. For substances like this compound, which can be liquid at room temperature, this would be the freezing point determination.

Apparatus:

  • Capillary tubes

  • Melting point apparatus (e.g., Mel-Temp) or a Thiele tube with heating oil

  • Thermometer (calibrated)

Procedure:

  • A small amount of solidified this compound is introduced into a capillary tube.

  • The capillary tube is placed in the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[7][8][9][10]

Determination of Density

Principle: Density is the mass per unit volume of a substance. For a liquid like this compound, this can be determined using a pycnometer or a hydrometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Water bath for temperature control

Procedure:

  • The empty pycnometer is cleaned, dried, and weighed.

  • The pycnometer is filled with this compound and the stopper is inserted, allowing excess liquid to escape through the capillary.

  • The outside of the pycnometer is wiped dry and it is weighed again.

  • The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed.

  • The density of this compound is calculated from these masses and the known density of the reference substance.

Determination of Solubility

Principle: The solubility of this compound in various solvents is determined by observing the formation of a clear, homogeneous solution.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Graduated pipettes

Procedure:

  • A known volume of the solvent (e.g., water, chloroform, methanol) is placed in a test tube.

  • A small, measured amount of this compound is added to the test tube.

  • The mixture is agitated using a vortex mixer.

  • Observations are made to see if the this compound dissolves completely.

  • If it dissolves, more this compound is added incrementally until saturation is reached or it is determined to be miscible. The solubility is then reported qualitatively (e.g., slightly soluble) or quantitatively (e.g., in g/L).

Structure-Property Relationship

The branched structure of this compound is a key determinant of its physical properties, distinguishing it from its linear isomer, n-dodecanol. The following diagram illustrates this relationship.

StructurePropertyRelationship Structure-Property Relationship of this compound cluster_structure Molecular Structure cluster_properties Physical Properties This compound This compound (Branched C12 Alcohol) Packing Disrupted Molecular Packing This compound->Packing leads to n-Dodecanol n-Dodecanol (Linear C12 Alcohol) IMF Weaker Intermolecular Forces Packing->IMF results in MeltingPoint Lower Melting Point IMF->MeltingPoint BoilingPoint Slightly Lower Boiling Point IMF->BoilingPoint Viscosity Lower Viscosity IMF->Viscosity

Caption: this compound's branched structure impacts its physical properties.

Spectral Data

  • ¹H NMR: A broad singlet corresponding to the hydroxyl proton (disappears on D₂O exchange). Multiple overlapping signals in the aliphatic region (approx. 0.8-1.6 ppm) corresponding to the CH, CH₂, and CH₃ groups. A triplet around 3.6 ppm for the CH₂ group attached to the oxygen.

  • ¹³C NMR: A peak around 60-70 ppm for the carbon attached to the hydroxyl group. Multiple peaks in the range of 10-40 ppm for the other aliphatic carbons.

  • IR Spectroscopy: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group. C-H stretching absorptions just below 3000 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 186. Fragmentation patterns would include the loss of water (M-18) and cleavage of C-C bonds in the alkyl chain.

Safety and Handling

This compound is a combustible liquid. Standard laboratory safety precautions should be observed, including working in a well-ventilated area and wearing appropriate personal protective equipment (gloves, safety glasses). Avoid contact with strong oxidizing agents. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

An In-depth Technical Guide to Branched-Chain C12 Alcohols for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of branched-chain C12 alcohols, with a focus on their synthesis, physicochemical properties, analytical characterization, and applications in research and drug development.

Introduction to Branched-Chain C12 Alcohols

Branched-chain C12 alcohols, particularly Guerbet alcohols like 2-butyloctanol, are long-chain fatty alcohols with unique properties that make them valuable in various scientific and industrial fields. Unlike their linear counterparts, the branched structure imparts characteristics such as lower melting points, reduced volatility, and excellent lubricity.[1] These properties are of significant interest in the development of pharmaceuticals, particularly in topical and transdermal formulations where they can act as emollients, solvents, and penetration enhancers.[2][3]

Physicochemical Properties of Guerbet Alcohols

The branching in Guerbet alcohols significantly influences their physical and chemical properties. A comparison of 2-butyloctanol (C12), 2-hexyldecanol (C16), and 2-octyldodecanol (C20) illustrates the trends within this class of branched-chain alcohols.

Property2-butyloctanol (C12)2-hexyldecanol (C16)2-octyldodecanol (C20)
Molecular Formula C₁₂H₂₆O[4]C₁₆H₃₄O[5]C₂₀H₄₂O[6]
Molecular Weight 186.33 g/mol [4]242.44 g/mol [5]298.56 g/mol
Melting Point -80 °C[4]-21 to -15 °C[2]-1 to 1 °C[6]
Boiling Point 145-149 °C[4]193-197 °C / 33 mmHg[2]234-238 °C / 33 mmHg[6]
Density 0.833 g/mL at 25 °C[4]0.836 g/mL at 25 °C[2]0.838 g/mL at 25 °C[6]
Water Solubility 1 mg/L at 23 °C[7]0.1727 mg/L at 25 °C (est)[5]10 µg/L at 23 °C[6]
LogP 5.5 at 23 °C[2]6.66 at 20 °C[2]8.63 at 20 °C[6]
Appearance Colorless to pale yellow clear liquid[6]Clear, colorless oil[2]Clear, colorless or yellowish, oily liquid[6]

Synthesis and Characterization

Synthesis of 2-Butyloctanol via the Guerbet Reaction

The Guerbet reaction is a self-condensation of alcohols at high temperatures in the presence of a catalyst to produce branched alcohols with double the molecular weight.[8]

Guerbet_Reaction cluster_synthesis Synthesis of 2-Butyloctanol Butanol_1 Butanol Butanal Butanal Butanol_1->Butanal Dehydrogenation Aldol_Adduct Aldol Adduct Butanal->Aldol_Adduct Aldol Condensation Butanol_2 Butanol Butanol_2->Aldol_Adduct Unsaturated_Aldehyde Unsaturated Aldehyde Aldol_Adduct->Unsaturated_Aldehyde Dehydration Unsaturated_Alcohol Unsaturated Alcohol Unsaturated_Aldehyde->Unsaturated_Alcohol Hydrogenation 2-Butyloctanol 2-Butyloctanol Unsaturated_Alcohol->2-Butyloctanol Hydrogenation

Guerbet reaction pathway for 2-butyloctanol synthesis.

Experimental Protocol: Laboratory-Scale Synthesis of 2-Butyloctanol

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: Add 1-butanol and a catalytic amount of sodium butoxide. A hydrogenation catalyst (e.g., Raney nickel) is also added.

  • Reaction Conditions: The mixture is heated to 160-180 °C under a nitrogen atmosphere with vigorous stirring. The reaction progress is monitored by gas chromatography (GC).

  • Workup: After completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration. The excess butanol is removed by distillation under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under vacuum to yield pure 2-butyloctanol.

Analytical Characterization

The purity and structure of the synthesized branched-chain C12 alcohol are confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical_Workflow cluster_analysis Characterization of 2-Butyloctanol Sample Synthesized 2-Butyloctanol GC_MS GC-MS Analysis Sample->GC_MS NMR NMR Spectroscopy Sample->NMR Purity Purity Assessment GC_MS->Purity Structure_MS Structural Information (Mass Spectrum) GC_MS->Structure_MS Structure_NMR Structural Confirmation (¹H & ¹³C NMR) NMR->Structure_NMR

Analytical workflow for branched-chain C12 alcohol characterization.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: The synthesized 2-butyloctanol is dissolved in a suitable solvent (e.g., hexane). An internal standard may be added for quantitative analysis.

  • GC-MS Parameters:

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

    • MS Detector: Electron ionization (EI) mode, scanning from m/z 40 to 400.

  • Data Analysis: The retention time is used to assess purity against a standard, and the mass spectrum is analyzed to confirm the molecular weight and fragmentation pattern consistent with 2-butyloctanol.[1]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of the purified alcohol is dissolved in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis: The proton NMR spectrum is acquired. Key signals for 2-butyloctanol include a multiplet for the proton on the carbon bearing the hydroxyl group (~3.7 ppm) and distinct signals for the methyl and methylene protons of the butyl and octyl chains.[9]

  • ¹³C NMR Analysis: The carbon-13 NMR spectrum is acquired to confirm the number of unique carbon environments. The carbon attached to the hydroxyl group will appear in the 60-70 ppm range.[10]

Research Applications in Drug Development

Branched-chain C12 alcohols are primarily investigated in drug development for their role in topical and transdermal formulations. Their amphiphilic nature and branched structure allow them to enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum.[3]

Application: Penetration Enhancer for Topical Drug Delivery

Branched-chain alcohols can increase the permeability of the skin to drugs by disrupting the highly ordered lipid lamellae of the stratum corneum. This fluidizing effect facilitates the diffusion of drug molecules through the skin barrier.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol assesses the effect of 2-butyloctanol on the skin permeation of a model drug, such as ibuprofen.[11]

  • Membrane Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.[6]

  • Receptor Phase: The receptor compartment is filled with a phosphate-buffered saline (PBS) solution, maintained at 37 °C, and stirred continuously.[5]

  • Formulation Application: A topical formulation of ibuprofen with and without a specified concentration of 2-butyloctanol is applied to the skin surface in the donor compartment.[2]

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh PBS.

  • Analysis: The concentration of ibuprofen in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC).[5]

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the flux and permeability coefficient.

Potential Role in Cellular Signaling

While direct modulation of intracellular signaling pathways by branched-chain C12 alcohols is not extensively documented, their interaction with the cell membrane suggests an indirect influence on membrane-associated signaling proteins. One such target is Protein Kinase C (PKC), a family of enzymes involved in numerous cellular processes. Alcohols can alter the lipid environment of the cell membrane, which in turn can modulate the activity of PKC isoforms, particularly the conventional and novel PKC isotypes that are activated by diacylglycerol (DAG) within the membrane.[12][13]

PKC_Modulation cluster_signaling Hypothesized Modulation of PKC by Branched-Chain C12 Alcohol BC_Alcohol Branched-Chain C12 Alcohol Cell_Membrane Cell Membrane BC_Alcohol->Cell_Membrane Partitions into Membrane_Fluidity Altered Membrane Fluidity & Domain Structure Cell_Membrane->Membrane_Fluidity Leads to PKC Protein Kinase C (PKCα) Membrane_Fluidity->PKC Modulates Activity Downstream_Targets Downstream Targets PKC->Downstream_Targets Phosphorylates Cellular_Response Cellular Response Downstream_Targets->Cellular_Response

Hypothesized modulation of PKC signaling by branched-chain C12 alcohol.

This hypothetical pathway suggests that by fluidizing the cell membrane, branched-chain C12 alcohols may facilitate the interaction of PKC with its activators and substrates, thereby influencing downstream cellular responses. This is an area that warrants further investigation, especially in the context of skin cells where topical formulations containing these alcohols are applied.

Conclusion

Branched-chain C12 alcohols, particularly Guerbet alcohols, offer a unique set of physicochemical properties that are advantageous for research and drug development applications. Their synthesis is well-established, and they can be readily characterized by standard analytical techniques. Their primary role as penetration enhancers in topical and transdermal formulations is an active area of research, with potential for optimizing drug delivery. Furthermore, their interaction with cell membranes suggests a potential for modulating cellular signaling pathways, opening new avenues for investigation. This guide provides a foundational understanding for researchers and professionals looking to explore the utility of these versatile molecules.

References

An In-depth Technical Guide on Isododecanol: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides the fundamental molecular properties of isododecanol, a branched fatty alcohol. The information is tailored for researchers, scientists, and professionals in drug development who require precise chemical data.

Core Molecular Data

This compound, also known as isododecyl alcohol or isolauryl alcohol, is a complex mixture of C12 isomers.[1] Its branched structure distinguishes it from its linear counterpart, n-dodecanol.[1]

The key quantitative data for this compound is summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₂H₂₆O[2][3]
Molecular Weight186.33 g/mol [1][2]
186.338 g/mol [3]
186.33424 g/mol [4]

Note on Isomeric Complexity: Commercial this compound is not a single compound but a mixture of various isomers. The specific composition can vary depending on the manufacturing process.[1] A common isomer found in technical grade this compound is 10-methylundecan-1-ol.[1]

Experimental Protocols

Determining the molecular weight and formula of a chemical compound like this compound typically involves techniques such as mass spectrometry and elemental analysis.

  • Mass Spectrometry: This technique measures the mass-to-charge ratio of ions. The molecular weight is determined from the molecular ion peak in the mass spectrum.

  • Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, oxygen) in a compound. The empirical formula is derived from these percentages, and in conjunction with the molecular weight from mass spectrometry, the molecular formula is established.

Detailed experimental protocols for these standard analytical techniques are widely available in chemical literature and are not specific to this compound.

Logical Relationship Diagram

The relationship between the elemental composition and the final molecular formula can be visualized as a straightforward workflow.

cluster_input Inputs cluster_analysis Analytical Procedures cluster_output Derived Data cluster_final Final Result This compound This compound Sample MassSpec Mass Spectrometry This compound->MassSpec Elemental Elemental Analysis This compound->Elemental MolWeight Molecular Weight MassSpec->MolWeight EmpFormula Empirical Formula Elemental->EmpFormula MolFormula Molecular Formula (C12H26O) MolWeight->MolFormula EmpFormula->MolFormula

Caption: Workflow for determining the molecular formula of this compound.

References

Health and Safety Handling Guidelines for Isododecanol in a Laboratory Environment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of isododecanol in a laboratory setting. This compound, a branched-chain C12 alcohol, requires careful management to minimize risks to personnel and the environment. This document outlines the known physical and chemical properties, potential hazards, recommended handling procedures, and emergency response protocols.

Chemical and Physical Properties

Proper handling of any chemical begins with a thorough understanding of its physical and chemical properties. The following table summarizes the available data for this compound.[1][2] It is important to note that some of these values are estimates.

PropertyValue
CAS Number 20194-45-0, 25428-98-2[1][2][3]
Molecular Formula C₁₂H₂₆O[1][2]
Molecular Weight 186.33 g/mol [1][2]
Appearance Colorless liquid[4]
Odor Mild alcohol odor[4]
Boiling Point ~250.85°C (estimate)[1]
Melting Point ~16.85°C (estimate)[1]
Flash Point Data not available for this compound. Related compound isodecanol has a flash point of 185°F / 85°C.[4]
Density ~0.8429 g/cm³ (estimate)[1]
Solubility Insoluble in water.[4] Slightly soluble in chloroform and methanol.[1]
Vapor Pressure Data not available

Hazard Identification and Toxicological Information

While specific toxicological data for this compound is limited, information for the related compound isodecanol suggests potential hazards.[4] It is prudent to handle this compound with the assumption that it may pose similar risks.

HazardDescription
Inhalation May cause respiratory tract irritation.[4]
Skin Contact May cause skin irritation, dryness, and dermatitis with prolonged or repeated contact.[4]
Eye Contact May cause irritation, burning, tearing, and blurred vision.[4]
Ingestion May cause nausea, vomiting, and diarrhea.[4]
Chronic Exposure Chronic exposure may lead to drying and fissuring of the skin.[4]

Handling and Storage

Safe handling and storage practices are crucial to prevent exposure and accidents.

7.1. Precautions for Safe Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wear appropriate personal protective equipment (PPE).[5]

  • Keep away from heat, sparks, and open flames.[6]

  • Use non-sparking tools and ground/bond containers and receiving equipment when transferring.[6]

  • Avoid breathing vapors or mists.[5]

  • Wash hands thoroughly after handling.

7.2. Conditions for Safe Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Store away from sources of ignition.[6]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to minimize exposure.

ControlRecommendation
Engineering Controls Use in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate vapors or aerosols.[5]
Eye/Face Protection Wear chemical safety goggles or a face shield.[5]
Skin Protection Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[5]
Respiratory Protection If ventilation is inadequate or for high-concentration exposures, use a NIOSH-approved respirator with an organic vapor cartridge.[5]

First-Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[7][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops or persists.[7][8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][9][10]
Ingestion Do NOT induce vomiting. If the person is conscious, give small quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Fire-Fighting Measures

6.1. Extinguishing Media:

  • Suitable: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[11]

  • Unsuitable: Do not use a heavy stream of water, as it may spread the fire.

6.2. Special Hazards Arising from the Chemical:

  • Flammable liquid and vapor.

  • Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[11]

  • Containers may explode when heated.[4][11]

  • Hazardous combustion products may include carbon monoxide and carbon dioxide.[11]

6.3. Advice for Firefighters:

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

  • Use water spray to cool fire-exposed containers.

Accidental Release Measures

Prompt and safe cleanup of spills is essential to prevent further hazards.

7.1. Personal Precautions, Protective Equipment, and Emergency Procedures:

  • Evacuate the area.

  • Remove all sources of ignition.[11]

  • Ensure adequate ventilation.[11]

  • Wear appropriate personal protective equipment as described in Section 4.

7.2. Environmental Precautions:

  • Prevent the spill from entering drains, sewers, or waterways.[6]

7.3. Methods and Materials for Containment and Cleaning Up:

  • For small spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[11]

  • For large spills, dike the spill to prevent spreading.

  • Use non-sparking tools for cleanup.[11]

  • Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols

General Handling Protocol:

  • Preparation: Before handling this compound, ensure the work area is clean and uncluttered. Verify that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

  • Dispensing: When transferring this compound, use a grounded and bonded system to prevent static discharge. Pour slowly to minimize splashing and vapor generation.

  • Heating: If heating is required, use a water bath, heating mantle, or another controlled heating source. Avoid open flames.

  • Waste Disposal: Dispose of this compound waste in a designated, labeled hazardous waste container. Do not pour down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizations

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Cleanup Cleanup Procedure cluster_Final_Steps Final Steps Spill Spill Occurs Alert Alert others in the area Spill->Alert Evacuate Evacuate immediate area Alert->Evacuate Ignition Remove ignition sources Evacuate->Ignition Assess Assess spill size and hazard (Consult SDS) Ignition->Assess PPE Don appropriate PPE Assess->PPE Minor Spill Emergency Call Emergency Response Assess->Emergency Major Spill Contain Contain the spill with absorbent material PPE->Contain Absorb Absorb the spill Contain->Absorb Collect Collect waste into a labeled container Absorb->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste properly Decontaminate->Dispose Report Report the incident Dispose->Report PPE_Selection_Pathway cluster_Protection_Types Required Personal Protective Equipment cluster_Additional_Measures Additional Protective Measures Start Handling this compound Eyes Eye/Face Protection (Safety Goggles/Face Shield) Start->Eyes Skin Skin Protection (Nitrile Gloves, Lab Coat) Start->Skin Respiratory Respiratory Protection (Use in Fume Hood) Start->Respiratory Ventilation Adequate Ventilation Start->Ventilation Eyewash Access to Eyewash Station Ventilation->Eyewash Shower Access to Safety Shower Eyewash->Shower

References

Spectroscopic Analysis of Isododecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for isododecanol, a C12 branched-chain alcohol. Due to the existence of numerous isomers, this document will focus on a representative structure, 10-methylundecan-1-ol , which is a common isomer of this compound. The guide details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for 10-methylundecan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 10-methylundecan-1-ol

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.64Triplet2HH-1
~1.57Quintet2HH-2
~1.2-1.4Multiplet14HH-3 to H-9
~1.15Sextet1HH-10
~0.88Doublet6HH-11, H-12
~0.8-1.0Singlet (broad)1HOH

Note: Predicted chemical shifts can vary slightly based on the prediction software and solvent used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 10-methylundecan-1-ol

Chemical Shift (ppm)Carbon Atom
~63.1C-1
~32.8C-2
~29.3-29.6C-3 to C-8
~39.0C-9
~27.9C-10
~22.7C-11, C-12

Note: Predicted chemical shifts can vary slightly based on the prediction software and solvent used.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound (10-methylundecan-1-ol)

Wavenumber (cm⁻¹)Functional GroupDescription
3500 - 3200O-HStrong, broad absorption due to hydrogen-bonded hydroxyl group
2955 - 2850C-H (sp³)Strong, sharp absorptions from alkyl C-H stretching
1465C-H (bend)Methylene scissoring
1375C-H (bend)Methyl bending (umbrella mode)
1050 - 1260C-OStrong absorption from the C-O single bond stretch
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for this compound (10-methylundecan-1-ol)

m/zIonDescription
186[M]⁺Molecular ion (may be weak or absent)
168[M-18]⁺Loss of water (dehydration)
157[M-29]⁺Loss of an ethyl radical
143[M-43]⁺Loss of a propyl radical
43[C₃H₇]⁺Propyl cation (often a base peak)
31[CH₂OH]⁺Characteristic fragment for primary alcohols

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength

    • Pulse Sequence: Standard single-pulse experiment

    • Number of Scans: 16-64

    • Relaxation Delay: 1-5 seconds

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled pulse sequence

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C

    • Relaxation Delay: 2-5 seconds

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of neat this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane or hexane).

    • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.

  • Gas Chromatography Parameters:

    • Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 50°C), then ramp to a high temperature (e.g., 250°C) to ensure elution of the analyte.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 30-300.

  • Data Analysis:

    • Identify the molecular ion peak (if present) and major fragment ions in the mass spectrum.

    • Compare the fragmentation pattern to known patterns for long-chain branched alcohols.

Visualizations

The following diagrams illustrate the experimental workflows for each spectroscopic technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve this compound in Deuterated Solvent b Transfer to NMR Tube a->b c Insert into NMR Spectrometer b->c d Acquire FID c->d e Fourier Transform d->e f Phase and Baseline Correction e->f g Reference Spectrum f->g

NMR Spectroscopy Experimental Workflow

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis a Place a drop of this compound on ATR Crystal b Record Background Spectrum a->b c Record Sample Spectrum b->c d Generate Absorbance/ Transmittance Spectrum c->d

IR Spectroscopy (ATR) Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_sep GC Separation cluster_ms MS Analysis cluster_data Data Analysis a Dilute this compound in Volatile Solvent b Inject into GC a->b c Separation on Capillary Column b->c d Electron Ionization (EI) c->d e Mass Analysis d->e f Detection e->f g Generate Mass Spectrum f->g h Identify Molecular Ion and Fragments g->h

Isododecanol: A Technical Guide to Commercial Sources, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isododecanol, a branched-chain fatty alcohol, is a versatile compound utilized in various scientific and industrial applications, from a precursor in chemical synthesis to a component in personal care and pharmaceutical formulations. For the research and drug development professional, understanding the landscape of commercially available this compound, including its purity grades and the analytical methods for its characterization, is critical for ensuring experimental reproducibility and meeting regulatory standards.

Identification and Nomenclature

This compound is a C12 alcohol. It is important to note that the term "this compound" can refer to a mixture of isomers. The specific isomer or mixture composition can vary between manufacturers. Key identifiers are crucial for sourcing the correct material.

  • Chemical Name: Isododecyl alcohol; 10-Methylundecan-1-ol (a common isomer)[1]

  • Synonyms: Isolauryl alcohol, Exxal 12[1][2]

  • Molecular Formula: C₁₂H₂₆O[2][3]

  • CAS Numbers: Multiple CAS numbers exist, often referring to specific isomers or common mixtures, including 25428-98-2 and 20194-45-0[1][2][4]. A C10-rich isomer mixture may be listed under 25339-17-7[5]. Always verify the CAS number with the supplier's technical data sheet.

Commercial Sources and Purity Grades

This compound is available from various chemical suppliers in grades ranging from technical to high-purity. The appropriate grade depends entirely on the intended application, from initial research to cGMP (current Good Manufacturing Practice) development. Purity is often determined by Gas Chromatography (GC)[6].

For drug development, moving from a "research grade" to a "pharmaceutical grade" material involves rigorous characterization and quantification of all impurities, often to levels below 0.1% w/w[7].

Table 1: Representative Commercial Grades of this compound

Grade TypeTypical Purity (by GC)Common ApplicationsPotential Impurities
Technical Grade ≥80% - 95%[6]Industrial applications, non-critical synthesis, cleaning formulations.Other alcohol isomers, residual starting materials, aldehydes, shorter/longer chain alcohols.
Reagent/Lab Grade 95% - 99%General laboratory use, chemical synthesis, analytical standards.Minor isomeric impurities, trace water content.
High-Purity Grade >99%Pharmaceutical formulation excipients, reference standards, sensitive analytical applications.Defined and quantified isomeric and non-isomeric impurities listed on Certificate of Analysis.
GMP Grade >99% (with full CoA)Active pharmaceutical ingredient (API) synthesis, final drug product excipients.Full impurity profile provided, manufactured under cGMP controls.

Table 2: Selected Commercial Suppliers of Alcohols and Related Chemicals

SupplierExample Product Line/FocusNotes
Sigma-Aldrich (Merck) Various grades including technical and research grades.Often provides GC assay percentages on product pages[6].
LANXESS Personal care and cosmetic ingredients (e.g., Purolan® line).Focus on high-purity emollients and glycols for formulation[8].
Parchem Specialty chemical distribution.Lists various applications including use as a chemical intermediate[9].
CymitQuimica Chemical supplier marketplace.Lists products from various manufacturers with specified purities (e.g., 98%)[5].

Note: This table is not exhaustive and serves to represent the types of suppliers in the market. Researchers should always request a detailed Certificate of Analysis (CoA) for their specific lot.

Analytical Characterization: Purity Determination

Gas Chromatography (GC) is the standard method for assessing the purity of volatile compounds like this compound and identifying impurities. A typical analysis involves a GC system equipped with a Flame Ionization Detector (FID).

Experimental Protocol: Purity Analysis by Gas Chromatography (GC-FID)

This protocol provides a general methodology. Specific parameters must be optimized based on the available instrumentation and the specific isomeric profile of the this compound sample.

Objective: To determine the purity of an this compound sample and quantify impurities by area percent.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8860 GC or equivalent[10].

  • Detector: Flame Ionization Detector (FID).

  • Column: A polar column, such as a DB-FATWAX UI (or similar wax-type column), is recommended for analyzing alcohols to ensure good peak shape[10]. Dimensions could be 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Temperatures:

    • Inlet: 250 °C

    • Detector: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injection: 1 µL, split ratio 50:1.

2. Sample and Standard Preparation:

  • Sample Dilution: Accurately weigh and dissolve ~100 mg of the this compound sample in 10 mL of a suitable solvent like Dichloromethane or Methanol.

  • Internal Standard (Optional but Recommended): For quantitative analysis beyond simple area percent, an internal standard (e.g., n-undecanol or n-tridecanol) that does not co-elute with any components in the sample should be used. A stock solution of the internal standard is added to the sample prior to dilution.

3. Analysis Procedure:

  • Inject a solvent blank to ensure the system is clean.

  • Inject the prepared this compound sample solution into the GC.

  • Acquire the chromatogram.

  • Identify the main this compound peak based on its retention time.

  • Integrate all peaks in the chromatogram.

4. Data Interpretation:

  • Purity Calculation (Area %):

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • This method provides a relative purity. For absolute quantification, a calibration curve with a certified reference standard is necessary. Other analytical techniques like Quantitative NMR (qNMR) can also be used for absolute purity assessment[7].

Other analytical methods that can be used for the characterization of fatty alcohols and their derivatives include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), particularly after derivatization[11][12].

Sourcing and Qualification Workflow

The process of selecting and qualifying this compound is critical, especially in a drug development context. The workflow below outlines the key decision points and steps for researchers and development professionals.

G cluster_start cluster_decision cluster_research Research & Development Path cluster_gmp Drug Development (GMP) Path start Identify Need for This compound decision Define Application: Research or GMP? start->decision res_supplier 1. Select Supplier (Purity vs. Cost) decision->res_supplier Research gmp_supplier 1. Identify & Qualify cGMP-Compliant Supplier decision->gmp_supplier GMP res_procure 2. Procure Material res_supplier->res_procure res_qc 3. Internal QC Check (e.g., GC Purity, Identity) res_procure->res_qc res_use 4. Release for R&D Use res_qc->res_use gmp_procure 2. Procure GMP Grade with Certificate of Analysis (CoA) gmp_supplier->gmp_procure gmp_qc 3. Full Analytical Qualification (Identity, Purity, Impurities, etc.) gmp_procure->gmp_qc gmp_use 4. Release for GMP Use (e.g., Clinical Batches) gmp_qc->gmp_use

Figure 1. Sourcing and qualification workflow for this compound.

References

An In-depth Technical Guide to the Isomers of Dodecanol for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of dodecanol, focusing on their synthesis, physical properties, and analytical characterization. This information is critical for researchers in chemical synthesis and drug development who utilize long-chain alcohols as intermediates or active moieties.

Introduction to Dodecanol Isomers

Dodecanol, a 12-carbon fatty alcohol, exists in numerous structural isomers, each with unique physical and chemical properties.[1][2][3] The position of the hydroxyl group along the dodecyl chain significantly influences melting point, boiling point, density, and reactivity, making the selection of the correct isomer crucial for specific applications. While 1-dodecanol is the most common and widely studied isomer, secondary dodecanols are also of significant interest in various fields, including pharmaceuticals and material science.[1][4][5]

Physical Properties of Dodecanol Isomers

The physical properties of dodecanol isomers vary significantly with the position of the hydroxyl group. Generally, branching introduced by moving the hydroxyl group away from the terminal position disrupts the orderly packing of molecules in the solid state, leading to a lower melting point.[1] For instance, 1-dodecanol is a solid at room temperature, while 2-dodecanol is a liquid.[1]

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
1-Dodecanol112-53-8C12H26O186.34242590.83091.442
2-Dodecanol10203-28-8C12H26O186.3317-19249-2500.829 (at 20°C)1.44
3-Dodecanol10203-30-2C12H26O186.33----
4-Dodecanol10203-32-4C12H26O186.33----
5-Dodecanol10203-33-5C12H26O186.33----
6-Dodecanol6836-38-0C12H26O186.3330245-246 (est.)--

Synthesis of Dodecanol Isomers

The synthesis of dodecanol isomers can be broadly categorized into methods for producing primary alcohols and those for secondary alcohols.

Synthesis of 1-Dodecanol (Primary Alcohol)

A common laboratory method for the synthesis of 1-dodecanol is the hydroboration-oxidation of a terminal alkene, such as 1-dodecene. This two-step reaction proceeds with anti-Markovnikov regioselectivity, yielding the primary alcohol.[6][7][8]

Experimental Protocol: Synthesis of 1-Dodecanol via Hydroboration-Oxidation of 1-Dodecene

Materials:

  • 1-Dodecene

  • Borane-tetrahydrofuran complex solution (BH3·THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H2O2) solution (e.g., 30%)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Hydroboration:

    • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-dodecene in anhydrous THF.

    • Cool the flask in an ice bath.

    • Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) dropwise via the dropping funnel while maintaining the temperature below 5°C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Oxidation:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully add the sodium hydroxide solution, followed by the dropwise addition of the hydrogen peroxide solution. The temperature should be maintained below 40°C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Add diethyl ether to extract the product.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude 1-dodecanol.

    • The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Synthesis of Secondary Dodecanol Isomers

Secondary dodecanols can be synthesized through the reduction of the corresponding ketone or via a Grignard reaction between an appropriate Grignard reagent and an aldehyde.

1. Reduction of Dodecanones

The reduction of a specific dodecanone isomer will yield the corresponding secondary dodecanol. For example, 2-dodecanol can be prepared by the reduction of 2-dodecanone. Common reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Experimental Protocol: Synthesis of 2-Dodecanol via Reduction of 2-Dodecanone

Materials:

  • 2-Dodecanone

  • Sodium borohydride (NaBH4)

  • Methanol or ethanol

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reduction:

    • Dissolve 2-dodecanone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in small portions.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction.

    • Remove the solvent using a rotary evaporator.

    • Add water and diethyl ether to the residue and transfer to a separatory funnel.

    • Separate the layers and wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude 2-dodecanol.

    • Further purification can be achieved by vacuum distillation.

2. Grignard Reaction

The Grignard reaction is a versatile method for forming carbon-carbon bonds and can be used to synthesize various secondary dodecanol isomers.[9][10][11][12][13] For example, 2-dodecanol can be synthesized by reacting decylmagnesium bromide with acetaldehyde.

Experimental Protocol: Synthesis of 2-Dodecanol via Grignard Reaction

Materials:

  • 1-Bromodecane

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

  • Acetaldehyde

  • Saturated ammonium chloride solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Grignard Reagent (Decylmagnesium Bromide):

    • In a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place the magnesium turnings.

    • Add a small crystal of iodine.

    • Add a small amount of a solution of 1-bromodecane in anhydrous diethyl ether through the dropping funnel to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

    • Once the reaction has started, add the remaining 1-bromodecane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve acetaldehyde in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent via the dropping funnel.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding saturated ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude 2-dodecanol.

    • Purify the product by vacuum distillation.

Visualization of Synthesis Strategies and Workflows

The following diagrams illustrate the logical relationships in the synthesis of dodecanol isomers and a typical experimental workflow.

Synthesis_Strategies cluster_primary Primary Alcohol Synthesis cluster_secondary Secondary Alcohol Synthesis 1-Dodecene 1-Dodecene Tri(dodecyl)borane Tri(dodecyl)borane 1-Dodecene->Tri(dodecyl)borane Hydroboration (BH3·THF) 1-Dodecanol 1-Dodecanol Tri(dodecyl)borane->1-Dodecanol Oxidation (H2O2, NaOH) Dodecanone Isomer Dodecanone Isomer Secondary Dodecanol Secondary Dodecanol Dodecanone Isomer->Secondary Dodecanol Reduction (e.g., NaBH4) Aldehyde Aldehyde (e.g., Acetaldehyde) Aldehyde->Secondary Dodecanol Grignard Reagent Grignard Reagent (e.g., DecylMgBr) Grignard Reagent->Secondary Dodecanol

General Synthesis Routes to Dodecanol Isomers

Experimental_Workflow Start Start Reaction Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Start->Reaction Setup Reagent Addition Reagent Addition (Controlled Temperature) Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring (TLC, GC) Reagent Addition->Reaction Monitoring Quenching Reaction Quenching Reaction Monitoring->Quenching Extraction Work-up: Extraction Quenching->Extraction Washing Work-up: Washing Extraction->Washing Drying Work-up: Drying Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Characterization Product Characterization (NMR, GC-MS, IR) Purification->Characterization End End Characterization->End

Typical Experimental Workflow for Dodecanol Synthesis

Analytical Characterization

The characterization of dodecanol isomers is typically performed using a combination of chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating dodecanol isomers, and the mass spectrum provides information on the molecular weight and fragmentation pattern, aiding in the identification of the specific isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the precise structure of the dodecanol isomers. The chemical shifts and splitting patterns of the signals corresponding to the protons and carbons near the hydroxyl group are characteristic of the isomer's structure.

Applications in Drug Development

Dodecanol and its isomers serve as important intermediates in the synthesis of various pharmaceuticals. They can be used to introduce lipophilic chains into drug molecules, which can improve their membrane permeability and pharmacokinetic properties. For instance, 1-dodecanol is a precursor to 1-bromododecane, an alkylating agent used to enhance the lipophilicity of organic molecules.[3] The specific properties of each isomer can be leveraged to fine-tune the characteristics of a drug candidate.

Conclusion

A thorough understanding of the synthesis and properties of dodecanol isomers is essential for their effective use in chemical synthesis and drug development. The choice of synthetic route depends on the desired isomer, with hydroboration-oxidation being ideal for the primary alcohol and reduction of ketones or Grignard reactions being versatile methods for accessing secondary alcohols. The distinct physical properties of each isomer underscore the importance of selecting the appropriate one for a given application.

References

Methodological & Application

Application Notes and Protocols: Isododecanol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary application of isododecanol in polymer synthesis: as a precursor to the monomer vinyl isodecanoate. This monomer is subsequently utilized in copolymerization reactions to produce polymers with tailored properties for various applications.

Introduction

This compound, a branched C12 alcohol, is not directly used as a monomer in polymerization. Instead, its principal role in polymer science is as a starting material for the synthesis of vinyl isodecanoate. This vinyl ester monomer is then incorporated into polymer chains, primarily through free-radical copolymerization with other monomers such as vinyl acetate and various acrylates. The bulky, branched alkyl group of this compound imparts hydrophobicity, flexibility, and improved adhesion to the resulting copolymers.

Application: Precursor to Vinyl Isodecanoate Monomer

The conversion of this compound to vinyl isodecanoate is a critical first step. This process typically involves a transvinylation reaction with vinyl acetate, catalyzed by a suitable metal catalyst.

Logical Workflow for this compound Application in Polymer Synthesis

G cluster_0 Monomer Synthesis cluster_1 Polymer Synthesis This compound This compound Reaction Transvinylation This compound->Reaction VinylAcetate Vinyl Acetate VinylAcetate->Reaction Catalyst Catalyst (e.g., Palladium) Catalyst->Reaction VinylIsodecanoate Vinyl Isodecanoate Polymerization Emulsion or Solution Copolymerization VinylIsodecanoate->Polymerization VinylIsodecanoate->Polymerization Reaction->VinylIsodecanoate Comonomer Comonomer (e.g., Vinyl Acetate, Acrylates) Comonomer->Polymerization Initiator Initiator (e.g., AIBN, Persulfate) Initiator->Polymerization Copolymer Acrylate/Vinyl Isodecanoate Crosspolymer or Vinyl Acetate/Vinyl Isodecanoate Copolymer Polymerization->Copolymer

Caption: Workflow from this compound to copolymer synthesis.

Application: Copolymerization of Vinyl Isodecanoate

Vinyl isodecanoate is a valuable comonomer for modifying the properties of polymers. It is often used in the production of acrylate/vinyl isodecanoate crosspolymers and vinyl acetate/vinyl isodecanoate copolymers.[1][2] These polymerization reactions are typically carried out via emulsion or solution techniques.

Experimental Protocol: Emulsion Copolymerization of Vinyl Acetate and Vinyl Isodecanoate

This protocol describes a representative laboratory-scale emulsion copolymerization of vinyl acetate (VAc) with vinyl isodecanoate (VID).

Materials:

  • Vinyl acetate (VAc), distilled

  • Vinyl isodecanoate (VID)

  • Polyvinyl alcohol (PVA), stabilizer

  • Sodium bicarbonate, buffer

  • Potassium persulfate (KPS), initiator

  • Deionized water

Equipment:

  • Jacketed glass reactor with a condenser, mechanical stirrer, nitrogen inlet, and feeding pumps.

  • Water bath for temperature control.

Procedure:

  • Initial Charge: To the reactor, add a solution of polyvinyl alcohol and sodium bicarbonate in deionized water.

  • Purging: Purge the reactor with nitrogen for 30 minutes to remove oxygen.

  • Heating: Heat the reactor contents to the desired reaction temperature (e.g., 70°C) with continuous stirring.

  • Initiator Addition: Add a portion of the potassium persulfate initiator to the reactor.

  • Monomer Feed: Begin the continuous feed of a pre-emulsion of vinyl acetate and vinyl isodecanoate into the reactor over a period of 3-4 hours.

  • Initiator Feed: Concurrently, feed the remaining initiator solution over the same period.

  • Post-Polymerization: After the feeds are complete, maintain the reaction temperature for an additional hour to ensure high monomer conversion.

  • Cooling: Cool the reactor to room temperature.

  • Characterization: Analyze the resulting latex for solid content, particle size, viscosity, and copolymer composition.

Quantitative Data from Representative Polymerization Studies

The following tables summarize typical quantitative data from studies on the copolymerization of vinyl esters.

Table 1: Reactivity Ratios for Copolymerization of Methyl Acrylate (MA) with Vinyl Esters [3]

Comonomer (Vinyl Ester)rMArVinyl Ester
Vinyl Acetate (VAc)6.3 ± 0.40.031 ± 0.006
Vinyl Propionate6.1 ± 0.60.0087 ± 0.023
Vinyl Benzoate6.1 ± 0.60.0087 ± 0.023

Data determined by the linearization of the instantaneous copolymer equation.[3]

Table 2: Properties of Vinyl Acetate-Vinyl Neodecanoate-Methyl Methacrylate-Capped Polyurethane Copolymer Adhesives [4]

PropertyCopolymer without Capped PUPoly(VAc-VeoVa10-MMA-capped PU)
Tensile Strength (Dry, 24h)-~34% increase
Tensile Strength (Wet, EN 204)-~31% increase

VeoVa™ 10 is a commercial vinyl ester of neodecanoic acid, structurally similar to vinyl isodecanoate.

Signaling Pathways and Logical Relationships

The copolymerization of vinyl isodecanoate (M1) with a comonomer (M2) can be described by the Mayo-Lewis equation, which relates the composition of the copolymer to the composition of the monomer feed and the reactivity ratios (r1 and r2).

G cluster_0 Reactivity Ratios cluster_1 Copolymer Composition M1_radical ~M1• M1_radical->M1_radical M2_radical ~M2• M1_radical->M2_radical k12 M1 M1 (Vinyl Isodecanoate) M1_radical->M1 M2 M2 (Comonomer) M1_radical->M2 M2_radical->M1_radical k21 M2_radical->M2_radical M2_radical->M1 M2_radical->M2 r1 r1 = k11 / k12 MayoLewis d[M1]/d[M2] = ([M1]/[M2]) * (r1[M1] + [M2]) / ([M1] + r2[M2]) r1->MayoLewis r2 r2 = k22 / k21 r2->MayoLewis

References

Application Notes and Protocols for the Formulation of Water-in-Oil Emulsions with Isododecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Water-in-oil (W/O) emulsions are complex systems where the internal phase (water) is dispersed as fine droplets within a continuous external phase (oil). These formulations are highly valued in pharmaceuticals and dermatology for their unique properties, including enhanced skin hydration, water resistance, and the ability to deliver both hydrophilic and lipophilic active ingredients. Isododecanol, a lightweight and volatile emollient, serves as an excellent oil phase for creating cosmetically elegant and non-greasy W/O emulsions, making it ideal for advanced drug delivery systems and sophisticated skincare products.

This document provides a detailed guide to the principles, formulation strategies, and characterization of W/O emulsions utilizing this compound as the continuous phase. It is intended for professionals in research, development, and formulation science.

Key Formulation Components

The stability and performance of a W/O emulsion depend critically on the selection and proportion of its components.

  • Oil Phase (Continuous Phase): this compound is the primary component of the external phase. Its low viscosity and high spreadability contribute to a light skin feel. It can be blended with other oils or silicones to modify sensory properties and stability.

  • Aqueous Phase (Internal Phase): Typically composed of purified water, the aqueous phase carries water-soluble actives, humectants (e.g., glycerin), and stabilizers. The total water content in W/O emulsions is generally kept between 20-40% to ensure stability.

  • W/O Emulsifiers: The selection of an appropriate emulsifier is paramount. For W/O systems, emulsifiers with a low Hydrophilic-Lipophilic Balance (HLB), typically in the range of 3-6, are required. These agents are more soluble in the oil phase and stabilize the water droplets. A combination of a primary emulsifier and a co-emulsifier often yields the most stable systems.

    • Primary Emulsifiers: Polymeric, non-ionic emulsifiers like PEG-30 Dipolyhydroxystearate are highly effective, creating stable and light-feeling emulsions.[1][2] Silicone-based emulsifiers such as Lauryl PEG-10 Tris(trimethylsiloxy)silylethyl Dimethicone are also excellent choices, offering broad oil phase compatibility and the ability to form stable, low-viscosity emulsions.

    • Co-emulsifiers/Stabilizers: Ingredients like Polyglyceryl-4 Isostearate can enhance stability.

  • Rheology Modifiers: Oil-soluble polymers or waxes can be added to the external phase to increase viscosity, which limits the movement and coalescence of water droplets, thereby improving long-term stability.

  • Electrolytes: The addition of salts like Magnesium Sulfate or Sodium Chloride to the aqueous phase is a common technique to enhance the stability of W/O emulsions. The electrolyte increases the osmotic pressure within the water droplets, preventing them from coalescing.

Data Presentation: Exemplary Formulations and Properties

The following tables summarize exemplary formulations to illustrate the impact of component variation on the physical properties of a W/O emulsion based on this compound. These are representative examples derived from established formulation principles.

Table 1: Exemplary W/O Emulsion Formulations with this compound

Ingredient (INCI Name)FunctionFormulation A (% w/w)Formulation B (% w/w)Formulation C (% w/w)
Phase A (Oil Phase)
This compoundOil Phase22.020.025.0
PEG-30 DipolyhydroxystearateW/O Emulsifier2.0-2.5
Lauryl PEG-10 Tris(trimethylsiloxy)silylethyl DimethiconeW/O Emulsifier-2.5-
Cetyl AlcoholThickener/Stabilizer1.01.51.0
Phase B (Aqueous Phase)
Deionized WaterAqueous Phase72.873.869.3
GlycerinHumectant2.02.02.0
Magnesium SulfateStabilizer0.20.20.2
Phase C (Cool Down)
Phenoxyethanol (and) EthylhexylglycerinPreservative1.01.01.0
Total 100.0 100.0 100.0

Table 2: Influence of Formulation Variables on Emulsion Properties (Illustrative Data)

Formulation IDKey VariableInitial Viscosity (cP)Mean Droplet Size (µm) after 24hStability at 45°C (4 weeks)Observations
Formulation A PEG-30 Dipolyhydroxystearate~2,5001-5Stable, no separationForms a light, creamy lotion. Good spreadability.
Formulation B Lauryl PEG-10 Silicone Emulsifier~1,8001-5Stable, no separationCreates a very light, low-viscosity fluid with an elegant feel.
Formulation C Higher Oil & Emulsifier Content~3,5001-6Stable, slight viscosity increaseRicher cream, more occlusive feel suitable for barrier repair products.

Visualization of Workflows and Relationships

Experimental Workflow for Emulsion Preparation

The following diagram outlines the standard manufacturing process for a hot-process W/O emulsion.

G start_end start_end phase_prep phase_prep process_step process_step qc_step qc_step cool_step cool_step A Start B Prepare Oil Phase (A) Weigh this compound, Emulsifiers, Thickeners A->B C Prepare Water Phase (B) Weigh Water, Glycerin, Electrolytes A->C D Heat Phase A to 75-80°C B->D E Heat Phase B to 75-80°C C->E F Slowly Add Phase B to Phase A Under High Shear Homogenization D->F E->F G Homogenize for 5-10 minutes (e.g., 5000-8000 RPM) F->G H Switch to Propeller Mixing Begin Cooling G->H I Add Cool Down Phase C (<40°C) (Preservatives, Actives) H->I J Final QC Checks (Viscosity, pH, Appearance) I->J K End J->K G cluster_inputs Formulation Inputs cluster_properties Physical Properties cluster_outputs Final Emulsion Characteristics inputs inputs properties properties outputs outputs emulsifier Emulsifier Type & Conc. (Low HLB) droplet_size Droplet Size Distribution emulsifier->droplet_size interface Interfacial Film Strength emulsifier->interface oil Oil Phase Ratio (this compound) viscosity External Phase Viscosity oil->viscosity sensory Sensory Profile / Skin Feel oil->sensory stabilizer Stabilizers (Electrolytes, Polymers) stabilizer->viscosity stabilizer->interface energy Process Energy (Homogenization Speed/Time) energy->droplet_size stability Long-Term Stability droplet_size->stability delivery Active Ingredient Delivery droplet_size->delivery viscosity->stability viscosity->sensory interface->stability stability->delivery

References

Application Notes and Protocols for Isododecanol as a Carrier Solvent for Hydrophobic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isododecanol, a branched-chain saturated fatty alcohol (C12H26O), presents itself as a promising carrier solvent for a wide array of hydrophobic active pharmaceutical ingredients (APIs). Its non-polar nature, low volatility, and high boiling point make it a suitable candidate for various pharmaceutical formulations, particularly in topical and parenteral drug delivery systems where the solubilization of poorly water-soluble compounds is a critical challenge. This document provides a detailed overview of the potential applications of this compound, general experimental protocols for formulation development, and a discussion on its safety considerations.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C12H26O[1]
Molecular Weight 186.33 g/mol [1]
Appearance Colorless liquid
Synonyms Isolauryl alcohol, Isododecyl alcohol[1]

It is important to note that "isododecane" is a different chemical compound (a hydrocarbon) and should not be confused with this compound.

Applications in Drug Formulation

This compound's hydrophobic character makes it an excellent candidate for dissolving lipophilic drugs that exhibit poor solubility in aqueous media. Its potential applications span various areas of drug development:

  • Topical Drug Delivery: As a non-irritating and emollient solvent, this compound can be a valuable component in the formulation of creams, ointments, and lotions for dermal and transdermal drug delivery. Its low volatility ensures that the formulation does not dry out quickly, maintaining a consistent concentration of the API on the skin.

  • Parenteral Formulations: For intramuscular or subcutaneous injections, this compound can serve as a non-aqueous vehicle for hydrophobic drugs. Its biocompatibility and slow absorption from the injection site could potentially provide a sustained-release effect.

  • Vehicle for In Vitro and In Vivo Studies: In preclinical research, this compound can be used as a vehicle to administer hydrophobic test compounds to cell cultures or animal models. Its ability to effectively solubilize these compounds is crucial for obtaining accurate and reproducible experimental results.

Experimental Protocols

The following are generalized protocols for utilizing this compound as a carrier solvent. These protocols should be adapted and optimized for each specific hydrophobic compound.

Protocol 1: Determination of Solute Solubility in this compound

Objective: To determine the saturation solubility of a hydrophobic compound in this compound.

Materials:

  • Hydrophobic compound (API)

  • This compound

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Add an excess amount of the hydrophobic compound to a known volume of this compound in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at a high speed to separate the undissolved solid from the supernatant.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

  • The determined concentration represents the saturation solubility of the compound in this compound at the specified temperature.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess API to this compound B Equilibrate at constant temperature A->B C Centrifuge to separate solid B->C D Collect clear supernatant C->D E Dilute supernatant D->E F Quantify concentration (HPLC/UV-Vis) E->F Result Saturation Solubility F->Result

Solubility Determination Workflow
Protocol 2: Preparation of a Topical Formulation

Objective: To prepare a simple topical formulation using this compound as a solvent.

Materials:

  • Hydrophobic API

  • This compound

  • Gelling agent (e.g., fumed silica, waxes)

  • Penetration enhancer (optional)

  • Homogenizer or high-shear mixer

Methodology:

  • Accurately weigh the required amount of the hydrophobic API.

  • Dissolve the API in this compound with gentle heating and stirring if necessary.

  • Once the API is completely dissolved, gradually add the gelling agent while homogenizing the mixture until a uniform consistency is achieved.

  • If required, add a penetration enhancer and mix thoroughly.

  • Package the final formulation in an appropriate container.

G cluster_dissolution API Dissolution cluster_formulation Formulation A Weigh API B Dissolve API in This compound A->B C Add Gelling Agent B->C D Homogenize C->D E Add Penetration Enhancer (optional) D->E FinalProduct Topical Formulation E->FinalProduct

Topical Formulation Workflow

Safety and Toxicological Considerations

While specific toxicological data for this compound as a pharmaceutical excipient is limited, it is generally considered to have a low order of toxicity. Its use in cosmetic and personal care products is widespread, suggesting a good safety profile for topical applications. However, for parenteral or other internal uses, a thorough toxicological evaluation in accordance with regulatory guidelines is essential. Key considerations include:

  • Irritation and Sensitization: For topical formulations, the potential for skin irritation and sensitization should be evaluated.

  • Systemic Toxicity: For parenteral formulations, studies on acute and chronic systemic toxicity, as well as local tolerance at the injection site, are necessary.

  • Purity: The purity of this compound used in pharmaceutical formulations is critical. Impurities could potentially affect the stability of the API or cause adverse toxicological effects.

Signaling Pathway Visualization (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a hydrophobic drug, delivered using this compound, inhibits an intracellular kinase.

G cluster_delivery Drug Delivery cluster_action Intracellular Action Drug_this compound Hydrophobic Drug in this compound Cell_Membrane Cell Membrane Drug_this compound->Cell_Membrane Passive Diffusion Kinase Target Kinase Cell_Membrane->Kinase Drug Release Substrate Substrate Kinase->Substrate Inhibition Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response

Drug Action Signaling Pathway

Conclusion

This compound holds significant potential as a carrier solvent for hydrophobic compounds in pharmaceutical research and development. Its favorable physicochemical properties make it a versatile excipient for various formulation strategies. However, the lack of extensive, publicly available quantitative solubility and safety data necessitates thorough experimental evaluation and validation for each specific application. The protocols and information provided herein serve as a foundational guide for researchers and scientists to explore the utility of this compound in their formulation development endeavors.

References

Application Note: Analysis of Isododecanol Purity and Isomer Distribution by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

[AN-GC-001]

Abstract

This application note details a robust gas chromatography (GC) method for the quantitative analysis of isododecanol. The protocol is suitable for determining the purity of this compound and characterizing the distribution of its various isomers. The method utilizes a flame ionization detector (FID) for sensitive and reliable quantification. This procedure is designed for researchers, scientists, and professionals in drug development and quality control who require a precise and accurate method for this compound analysis.

Introduction

This compound, a C12 branched-chain alcohol, is a common ingredient in the pharmaceutical and cosmetic industries, valued for its properties as an emollient and solvent. The isomeric composition of this compound can significantly influence its physical and chemical properties, making the accurate determination of its purity and isomer distribution critical for quality control and formulation development. Gas chromatography is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds like this compound.[1][2] This application note provides a detailed protocol for the GC-FID analysis of this compound.

Experimental

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8860 GC or equivalent, equipped with a split/splitless inlet and a flame ionization detector (FID).[3]

  • GC Column: Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column. For improved separation of isomers, a more polar column like a DB-Wax can also be considered.

  • Autosampler: Agilent 7693A automatic liquid sampler or manual injection.[3]

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with screw caps and septa.

  • Gases: Helium (carrier gas), Hydrogen (FID), Air (FID) of high purity.

Reagents and Standards
  • This compound Standard: High purity (>99%) this compound for calibration.

  • Solvent: Hexane or Dichloromethane (GC grade).[4]

  • Internal Standard (IS): n-Dodecane or another suitable non-interfering compound.

Protocols

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of n-dodecane into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the primary stock solution with hexane in volumetric flasks to achieve concentrations ranging from 10 µg/mL to 500 µg/mL. Spike each calibration standard with the internal standard to a constant concentration (e.g., 100 µg/mL).

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Add the internal standard to achieve the same concentration as in the calibration standards.

  • Dissolve and dilute to the mark with hexane.

  • Transfer an aliquot of the prepared sample into a 2 mL GC vial for analysis.

GC-FID Method Parameters

The following table summarizes the recommended GC-FID parameters for the analysis of this compound.

ParameterValue
Inlet Split/Splitless
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio50:1
Column Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm)
Oven
Initial Temperature100 °C, hold for 2 min
Ramp Rate10 °C/min
Final Temperature250 °C, hold for 5 min
Carrier Gas Helium
Flow Rate1.0 mL/min (Constant Flow)
Detector Flame Ionization Detector (FID)
Detector Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium)25 mL/min

Data Presentation

The quantitative data for a typical analysis of an this compound sample is summarized in the table below. The retention times and peak areas are used to calculate the concentration of each isomer and the total purity of the sample.

Peak IDCompoundRetention Time (min)Peak AreaConcentration (µg/mL)
1Isomer 110.25150,00045.5
2Isomer 210.48320,00097.0
3Isomer 310.7285,00025.8
4Internal Standard11.15510,000100.0
5Other Impurities-5,000-

Experimental Workflow Diagram

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep_start Start weigh_std Weigh this compound Standard & IS prep_start->weigh_std weigh_sample Weigh this compound Sample prep_start->weigh_sample dissolve_std Dissolve in Hexane (Stock Solutions) weigh_std->dissolve_std prep_cal Prepare Calibration Standards dissolve_std->prep_cal vial_transfer Transfer to GC Vials prep_cal->vial_transfer add_is Add Internal Standard weigh_sample->add_is dissolve_sample Dissolve in Hexane add_is->dissolve_sample dissolve_sample->vial_transfer gc_injection Inject Sample into GC vial_transfer->gc_injection separation Separation on DB-5 Column gc_injection->separation detection Detection by FID separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Isomers & Purity calibration->quantification report Generate Report quantification->report analysis_end End report->analysis_end

Caption: Workflow for the GC-FID analysis of this compound.

Conclusion

The described gas chromatography method provides a reliable and accurate means for the quantitative analysis of this compound and its isomers. The use of a non-polar capillary column and flame ionization detection ensures good separation and sensitive detection. This application note serves as a comprehensive guide for researchers and quality control professionals working with this compound, enabling them to ensure the quality and consistency of their products. Further method optimization, such as adjusting the temperature program or using a different stationary phase, may be necessary for the complete resolution of all isomers in complex samples.

References

Application Notes: The Role of Isododecanol in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isododecanol, also known as isodecyl alcohol or isolauryl alcohol, is a branched-chain fatty alcohol with the chemical formula C12H26O.[1][2] Unlike its linear counterpart, n-dodecanol (lauryl alcohol), the branching in this compound's structure significantly influences its physical and chemical properties, making it a liquid at room temperature with a distinct sensory profile.[1] This unique combination of properties makes this compound a versatile and valuable ingredient in both the cosmetic and pharmaceutical industries, where it primarily functions as an emollient, solvent, and viscosity modifier.

Role in Cosmetic Formulations

In cosmetic science, the sensory experience of a product is as crucial as its efficacy. This compound is utilized to enhance the aesthetics and performance of a wide range of products.

  • Emollient: Fatty alcohols are known for their emollient properties, helping to soften and smooth the skin by forming a protective layer that reduces moisture loss.[3][4][5] this compound provides these moisturizing benefits while offering a lightweight, non-greasy skin feel, which is highly desirable in modern cosmetic formulations.

  • Solvent: this compound acts as an effective solvent, capable of dissolving other ingredients, including active compounds, fragrances, and pigments.[3][5] This ensures a homogenous distribution of ingredients throughout the product for stable and consistent performance.

  • Viscosity and Texture Modifier: It contributes to the desired texture and spreadability of creams, lotions, and foundations.[3] As a co-emulsifier or stabilizer, it can influence the viscosity of emulsions, ensuring the product has the right consistency for application.

  • Applications: this compound is found in a variety of personal care products, including skin creams, lotions, body butters, foundations, hair conditioners, and color cosmetics.

Role in Pharmaceutical Formulations

In pharmaceuticals, particularly in topical drug delivery, the vehicle or base of a formulation is critical for both stability and therapeutic effectiveness.

  • Topical Excipient: this compound serves as an excipient in topical formulations such as creams, ointments, and gels.[6] Its primary role is to create a stable, aesthetically pleasing, and easy-to-apply vehicle for the Active Pharmaceutical Ingredient (API).

  • Solubilizer for APIs: Many APIs have poor solubility, which can limit their efficacy in topical applications. This compound can act as a solubilizer, enhancing the concentration of the dissolved API in the formulation. This is a crucial first step for the drug to be available for skin penetration.[6]

  • Influence on Drug Delivery: The delivery of drugs through the skin is a complex process, with the stratum corneum acting as the main barrier.[7][8][9] The components of the formulation vehicle play a significant role in this process. While not classified as a primary penetration enhancer, the solvent properties of this compound and its interactions with the lipid matrix of the skin can influence the partitioning and diffusion of the API into the skin.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₂₆O[1][2]
Molecular Weight186.33 g/mol [1][2]
IUPAC Name10-methylundecan-1-ol[2]
CAS Number25428-98-2 / 20194-45-0[2]
AppearanceColorless Liquid[1]
Boiling Point~250.85 °C (estimate)[1]
Melting PointRemains liquid at room temperature[1]
XLogP35.4[2]

Table 2: Typical Sensory Profile of this compound in a Formulation

Sensory AttributeDescription
Appearance Contributes to a smooth, homogenous product texture.
Initial Feel Provides a lubricious, silky feel upon first contact.
Spreadability Spreads easily across the skin without dragging.
Absorbency Moderate to fast absorption, leaving a non-tacky feel.
After-feel Leaves the skin feeling soft, smooth, and conditioned with minimal residue.
Greasiness/Oiliness Low, often described as a "dry" or "powdery" emollient.

Experimental Protocols

Protocol 1: Evaluation of Emollient Efficacy (Skin Hydration and TEWL)

Objective: To quantify the moisturizing effect and impact on skin barrier function of a cream containing this compound.

Materials:

  • Test formulation (e.g., O/W cream with 5% this compound).

  • Placebo formulation (same base without this compound).

  • Corneometer® for skin hydration measurement.

  • Tewameter® for Transepidermal Water Loss (TEWL) measurement.

  • Volunteer panel (n≥10) with dry to normal skin, having given informed consent.

Methodology:

  • Acclimatization: Panelists acclimatize for 20-30 minutes in a temperature and humidity-controlled room (e.g., 21°C, 50% RH).

  • Site Demarcation: Two test sites of 2x2 cm are marked on the volar forearm of each panelist.

  • Baseline Measurement (T0): Baseline skin hydration (Corneometer®) and TEWL (Tewameter®) are measured at both sites. Three readings are taken per site and averaged.

  • Product Application: A standardized amount (e.g., 2 mg/cm²) of the test formulation is applied to one site and the placebo to the other. The application site is randomized.

  • Post-Application Measurements: Measurements are repeated at predefined time points, such as 1 hour (T1), 2 hours (T2), and 4 hours (T4) after application.

  • Data Analysis: The percentage change in hydration and TEWL from baseline is calculated for each time point. Statistical analysis (e.g., paired t-test) is performed to compare the effects of the this compound formulation against the placebo.

Protocol 2: Descriptive Sensory Panel Analysis of a Cream Formulation

Objective: To characterize and quantify the sensory attributes of a cream formulated with this compound. This protocol is adapted from ASTM E1490-11 standards.[10][11]

Materials:

  • Test formulation (with this compound).

  • Control/Benchmark formulation(s).

  • Trained sensory panel (8-12 panelists).

  • Standardized application tools (e.g., spatulas).

  • Evaluation forms or software with defined sensory attributes and scales (e.g., 15-point scale).

Methodology:

  • Panelist Training: Panelists are trained to identify and rate the intensity of specific sensory attributes. This involves using reference standards for terms like "greasiness," "slipperiness," and "absorbency."

  • Sample Preparation: Samples are coded with random three-digit numbers and presented in a monadic, sequential order to avoid bias. A standardized amount (e.g., 0.1 g) is provided for evaluation.

  • Evaluation Procedure: Panelists follow a strict, timed procedure for evaluation:

    • Appearance Analysis (0-15 sec): Evaluate visual attributes like gloss, smoothness, and integrity of shape.

    • Pick-up (15-30 sec): Evaluate tactile properties on the fingertip, such as firmness and stickiness.

    • Rub-out (30-75 sec): Apply the product to a designated area on the forearm or back of the hand. Evaluate attributes like spreadability, absorbency, and slipperiness during application.

    • After-feel (75-120 sec): Evaluate the feel of the skin after the product has been rubbed in, assessing for stickiness, greasiness, oiliness, and soft finish.[10]

  • Data Collection: Panelists rate the intensity of each attribute on the provided scale.

  • Data Analysis: The data is compiled and statistically analyzed (e.g., using ANOVA and Principal Component Analysis - PCA) to generate a sensory profile (spider web plot) for the formulation and identify significant differences between samples.[12]

Protocol 3: Accelerated Stability Testing of an O/W Emulsion

Objective: To assess the physical stability of an oil-in-water (O/W) emulsion containing this compound under accelerated conditions to predict its shelf-life.

Materials:

  • Test emulsion samples packaged in their intended final container and in an inert glass container.

  • Temperature-controlled ovens/incubators (e.g., set to 40°C and 45°C).

  • Freezer (e.g., -10°C).

  • Viscometer, pH meter.

  • Centrifuge (optional).

Methodology:

  • Initial Analysis (T0): The initial characteristics of the emulsion are recorded:

    • Macroscopic: Appearance, color, odor, phase separation.

    • Physicochemical: pH, viscosity.

  • Storage Conditions: Samples are placed under various stress conditions:

    • Elevated Temperature: 40°C for 3 months.[13] This is a common accelerated test where 3 months at 40°C can represent approximately 2 years of shelf life at room temperature.

    • Freeze-Thaw Cycles: Samples undergo 3-5 cycles of being frozen at -10°C for 24 hours, followed by thawing at room temperature (25°C) for 24 hours.[14] This assesses stability during transport and storage in fluctuating climates.

  • Time-Point Evaluations: Samples are evaluated at set intervals (e.g., 2 weeks, 1 month, 2 months, 3 months for the 40°C test; after each cycle for the freeze-thaw test).

  • Parameters for Evaluation: At each time point, the samples are checked for any changes in:

    • Physical Appearance: Creaming, sedimentation, coalescence, color change, odor change.[15]

    • Physicochemical Properties: Significant shifts in pH or viscosity.[15]

  • Centrifuge Test (Optional): To quickly assess emulsion stability, a sample can be heated to 50°C and centrifuged at 3000 RPM for 30 minutes.[14] The sample is then inspected for any signs of separation (creaming).[14]

Visualizations

cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_functions Formulation Functions struct This compound (Branched C12 Fatty Alcohol) prop1 Liquid at Room Temp struct->prop1 prop2 Moderate Polarity struct->prop2 prop3 Amphiphilic Nature struct->prop3 func3 Spreading Agent prop1->func3 Enhances Glide func2 Solvent (Dissolves Ingredients) prop2->func2 Aids Solubilization func1 Emollient (Softens Skin) prop3->func1 Forms Protective Film func4 Texture Modifier prop3->func4 Stabilizes Emulsions

Caption: Logical relationship of this compound's structure to its functions.

start Start: Recruit Panelists acclimate Acclimatization (20-30 min in controlled room) start->acclimate baseline Baseline Measurement (T0) (Corneometer & Tewameter) acclimate->baseline apply Randomized Product Application (Test & Placebo Formulations) baseline->apply wait Incubation Periods (e.g., 1h, 2h, 4h) apply->wait measure Post-Application Measurements (T1, T2, T4) wait->measure analyze Statistical Analysis (% Change from Baseline, t-test) measure->analyze end End: Efficacy Determined analyze->end

Caption: Experimental workflow for emollient efficacy testing.

cluster_eval Evaluation Phases start Start: Train Sensory Panel prep Sample Preparation (Coded & Standardized Amount) start->prep eval Sensory Evaluation Procedure prep->eval record Data Recording (On 15-point intensity scale) eval->record eval_appearance 1. Appearance (Visual Assessment) eval_pickup 2. Pick-up (Tactile on Finger) eval_rubout 3. Rub-out (Application Feel) eval_afterfeel 4. After-feel (Residual Skin Feel) analyze Statistical Analysis (ANOVA, PCA, Spider Plot) record->analyze end End: Sensory Profile Generated analyze->end

Caption: Workflow for descriptive sensory panel analysis.

References

Isododecanol as a reaction medium for organometallic chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An emerging area of interest for process intensification in organometallic chemistry is the use of high-boiling, inert, and recoverable solvents. Isododecanol, a C12 branched primary alcohol, presents itself as a compelling candidate for such applications. Its physicochemical properties offer potential advantages in high-temperature catalysis, facilitating catalyst stability, enhancing reaction rates, and simplifying product/catalyst separation.

While primarily known as a product derived from the organometallic-catalyzed hydroformylation of isoundecene mixtures, this compound's use as a reaction medium is a logical extension, particularly in processes where product-solvent compatibility is key.[1][2][3] Its character as a long-chain alcohol also aligns with documented use of similar alcohols as solvents and mild reducing agents in the synthesis of catalytic nanoparticles. This note provides an overview of its properties, potential applications, and a general protocol for its use in a representative organometallic reaction.

Physicochemical Properties of this compound

The properties of this compound make it suitable for a range of reaction conditions, particularly for processes requiring elevated temperatures.

PropertyValueSignificance in Organometallic Chemistry
Molecular Formula C₁₂H₂₆OInert alcohol structure, unlikely to interfere with many catalytic cycles.
Molecular Weight 186.33 g/mol Low volatility compared to common solvents like THF or Toluene.
Boiling Point ~220-240 °C (Varies by isomer)Enables high-temperature reactions, increasing reaction rates and catalyst activity.
Flash Point >100 °CSafer to handle at elevated temperatures compared to more volatile solvents.
Density ~0.83 g/cm³Lower density than many aqueous solutions, potentially aiding in phase separation.
Solubility Immiscible in waterAllows for biphasic catalysis, simplifying catalyst recovery with aqueous-soluble catalysts.
Polarity LowSolubilizes non-polar substrates (e.g., long-chain olefins) and organometallic complexes.

Applications in Organometallic Catalysis

This compound is intrinsically linked to hydroformylation, a large-scale industrial process catalyzed by organometallic complexes (typically cobalt or rhodium). It is produced via the hydroformylation of C11 olefin mixtures followed by hydrogenation.[1][2] Given this, its use as a solvent in the same or similar reactions is a viable strategy for process efficiency. Long-chain alcohols are also employed in the synthesis of metallic nanoalloys used in catalytic dehydrogenation reactions.

The following table outlines typical reaction conditions for the hydroformylation of a long-chain olefin, a process for which this compound is a suitable medium.

ParameterCondition
Reaction Hydroformylation of Isoundecene
Catalyst Rhodium-phosphine complex (e.g., HRh(CO)(PPh₃)₃)
Substrate Isoundecene (C11 olefin mixture)
Solvent This compound
Temperature 100 - 150 °C
Pressure (Syngas) 20 - 100 bar (H₂/CO = 1:1)
Reaction Time 2 - 8 hours
Typical Yield >95% (to Isododecanal)
Selectivity Varies based on ligand (linear vs. branched aldehyde)

Experimental Protocols

General Protocol for Rh-Catalyzed Hydroformylation of a Long-Chain Olefin in this compound

This protocol describes a representative procedure for the hydroformylation of an olefin like isoundecene using a rhodium catalyst in an this compound solvent system.

Materials and Reagents:

  • Isoundecene (Substrate)

  • This compound (Solvent, anhydrous)

  • Carbonylhydridotris(triphenylphosphine)rhodium(I) [HRh(CO)(PPh₃)₃] (Catalyst)

  • Triphenylphosphine (Ligand)

  • Synthesis Gas (Syngas, 1:1 mixture of H₂ and CO)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

  • Schlenk line and inert gas (Nitrogen or Argon) supply.

Procedure:

  • Reactor Preparation: The autoclave reactor is thoroughly cleaned, dried in an oven at 120 °C overnight, and allowed to cool under a stream of inert gas.

  • Reagent Loading: Under an inert atmosphere, the reactor is charged with the rhodium catalyst (e.g., 0.01 mol%) and additional triphenylphosphine ligand (e.g., 10 equivalents relative to Rh).

  • Solvent and Substrate Addition: Anhydrous this compound (sufficient to achieve desired concentration, e.g., 1 M) and the isoundecene substrate are added to the reactor via cannula or syringe.

  • Sealing and Purging: The reactor is securely sealed. The inert atmosphere is replaced by purging with syngas three times, being careful to vent the gas safely.

  • Pressurization and Heating: The reactor is pressurized with syngas to the desired pressure (e.g., 50 bar) and heated to the reaction temperature (e.g., 120 °C) with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by the uptake of syngas from the ballast tank. The pressure is maintained by adding more syngas as needed. The reaction is allowed to proceed for the specified time (e.g., 4 hours).

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature. The excess syngas is carefully vented in a well-ventilated fume hood.

  • Product Analysis: A sample of the reaction mixture is withdrawn and can be analyzed by Gas Chromatography (GC) or NMR spectroscopy to determine conversion and selectivity to the desired isododecanal product. The product can then be isolated via distillation.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Dry Autoclave p2 Load Catalyst & Ligand p1->p2 p3 Add this compound & Olefin p2->p3 r1 Seal & Purge with Syngas p3->r1 r2 Pressurize & Heat r1->r2 r3 Monitor Gas Uptake r2->r3 r4 Cool & Vent r3->r4 a1 Withdraw Sample r4->a1 a2 GC / NMR Analysis a1->a2 a3 Product Isolation a2->a3

Caption: Experimental workflow for olefin hydroformylation.

G center This compound as Reaction Medium prop1 High Boiling Point (~230 °C) center->prop1 has prop2 Low Polarity center->prop2 has prop3 Chemical Inertness center->prop3 has prop4 Water Immiscibility center->prop4 has adv1 Enables High-Temp Catalysis prop1->adv1 leads to adv2 Solubilizes Organometallic Complexes & Substrates prop2->adv2 leads to adv3 Broad Catalyst Compatibility prop3->adv3 leads to adv4 Facilitates Biphasic Catalyst Separation prop4->adv4 leads to

Caption: Key properties and advantages of this compound.

Safety and Handling

This compound should be handled in a well-ventilated area. It may cause skin and eye irritation. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Organometallic catalysts, particularly rhodium and cobalt carbonyls, are highly toxic and should be handled with extreme caution in a fume hood. High-pressure reactors should only be operated by trained personnel behind a safety shield. Refer to the specific Safety Data Sheet (SDS) for detailed information.

References

Application Notes and Protocols for the Use of Isododecanol in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nanoparticles with controlled size, shape, and composition is a cornerstone of nanotechnology, with wide-ranging applications in drug delivery, diagnostics, and materials science. The choice of solvent is a critical parameter in nanoparticle synthesis, influencing reaction kinetics, precursor solubility, and the nature of the stabilizing ligands. Isododecanol, a branched C12 fatty alcohol, presents as a promising alternative solvent for the synthesis of various nanoparticles, particularly through thermal decomposition methods. Its high boiling point (approximately 250°C), low polarity, and status as a colorless liquid at room temperature make it a suitable medium for high-temperature syntheses where precise temperature control is crucial for nucleating and growing uniform nanocrystals.

These application notes provide a detailed, albeit theoretical, protocol for the synthesis of iron oxide (Fe₃O₄) nanoparticles using this compound as a high-boiling point solvent. The protocols are based on established thermal decomposition methods for metal oxide nanoparticle synthesis in analogous non-polar, high-boiling point solvents. Researchers can adapt these guidelines for the synthesis of other metal oxide or quantum dot nanoparticles, with appropriate adjustments to precursors and reaction conditions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, highlighting its suitability as a solvent for high-temperature nanoparticle synthesis.

PropertyValueSignificance in Nanoparticle Synthesis
Molecular Formula C₁₂H₂₆OProvides a non-polar, alkane-like environment.
Appearance Colorless liquidAllows for easy visual monitoring of the reaction.
Boiling Point ~ 250.85 °CEnables high-temperature synthesis for thermal decomposition of precursors.
Melting Point Liquid at room temperatureFacilitates ease of handling and setup of reactions.
Polarity Non-polarSolubilizes non-polar precursors and capping agents like oleic acid and oleylamine.

Experimental Protocol: Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles

This protocol details the synthesis of monodisperse iron oxide nanoparticles via the thermal decomposition of iron(III) acetylacetonate in this compound. Oleic acid and oleylamine are used as capping agents to control the particle size and ensure dispersibility in non-polar solvents.

Materials:

  • Iron(III) acetylacetonate [Fe(acac)₃]

  • This compound

  • Oleic acid

  • Oleylamine

  • Ethanol (for washing)

  • Hexane (for dispersion)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with a temperature controller

  • Condenser

  • Thermocouple

  • Magnetic stirrer

  • Schlenk line for inert gas handling

  • Centrifuge

Procedure:

  • Reaction Setup: In a 100 mL three-neck flask, combine iron(III) acetylacetonate (2 mmol), oleic acid (6 mmol), and oleylamine (6 mmol) with 20 mL of this compound.

  • Inert Atmosphere: Equip the flask with a condenser and a thermocouple. Place the setup on a heating mantle with a magnetic stirrer. Purge the system with nitrogen or argon for 30 minutes to remove oxygen. Maintain a gentle flow of inert gas throughout the reaction.

  • Heating Ramp: Heat the mixture to 200°C at a rate of 5°C/min with vigorous stirring.

  • Thermal Decomposition: Once the temperature reaches 200°C, increase the heating rate to 10°C/min until the temperature reaches 250°C.

  • Nanoparticle Growth: Maintain the reaction temperature at 250°C for 30 minutes. The color of the solution will turn from red-brown to black, indicating the formation of iron oxide nanoparticles.

  • Cooling: After 30 minutes, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Purification:

    • Add 40 mL of ethanol to the cooled solution to precipitate the nanoparticles.

    • Centrifuge the mixture at 8000 rpm for 10 minutes.

    • Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of hexane.

    • Repeat the precipitation and washing steps with ethanol twice more to remove excess capping agents and unreacted precursors.

  • Final Product: After the final wash, disperse the purified iron oxide nanoparticles in a suitable non-polar solvent like hexane for storage and characterization.

Quantitative Data Summary:

The following table provides expected outcomes based on analogous synthesis methods. Actual results may vary and should be confirmed by characterization.

ParameterExpected Value/RangeCharacterization Technique
Nanoparticle Size 8 - 12 nmTransmission Electron Microscopy (TEM)
Size Distribution < 10%Dynamic Light Scattering (DLS), TEM
Crystal Phase Magnetite (Fe₃O₄)X-ray Diffraction (XRD)
Yield > 80%Gravimetric analysis

Diagrams

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Thermal Decomposition cluster_purification Purification A Combine Precursors: Fe(acac)3, Oleic Acid, Oleylamine in this compound B Assemble Flask, Condenser, Thermocouple A->B C Purge with N2/Ar B->C D Heat to 200°C (5°C/min) C->D Start Reaction E Heat to 250°C (10°C/min) D->E F Hold at 250°C for 30 min E->F G Cool to Room Temp. F->G H Precipitate with Ethanol G->H Begin Purification I Centrifuge & Discard Supernatant H->I J Re-disperse in Hexane I->J K Repeat Wash Steps (2x) J->K L Final Product: Fe3O4 Nanoparticles in Hexane K->L

Caption: Experimental workflow for the synthesis of iron oxide nanoparticles.

Signaling_Pathway Precursor Fe(acac)3 (in this compound) Decomposition Thermal Decomposition (250°C) Precursor->Decomposition Heat Nucleation Fe + O Nuclei Formation Decomposition->Nucleation Growth Nanoparticle Growth Nucleation->Growth Capped_NP Oleic Acid/Oleylamine Capped Fe3O4 Nanoparticle Growth->Capped_NP Stabilization

Caption: Proposed reaction pathway for nanoparticle formation.

Disclaimer: This protocol is a theoretical guide based on the physicochemical properties of this compound and established nanoparticle synthesis methods. Researchers should conduct their own optimization and safety assessments before implementation. The performance of this compound as a solvent for specific nanoparticle syntheses needs to be experimentally validated.

Troubleshooting & Optimization

Technical Support Center: Isododecanol-Based Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling and breaking stable isododecanol-based emulsions. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is an this compound-based emulsion and why is it so stable?

A1: An this compound-based emulsion is a mixture where one liquid phase, containing this compound (a C12 fatty alcohol), is dispersed as fine droplets within another immiscible liquid, typically an aqueous solution. These emulsions, particularly water-in-oil (W/O) types, can be exceptionally stable.

The stability arises from several factors:

  • Interfacial Film: Emulsifying agents (surfactants or naturally occurring surface-active molecules) form a protective film around the dispersed droplets. This film acts as a mechanical barrier, preventing droplets from coalescing.[1]

  • Low Interfacial Tension: Surfactants reduce the tension between the oil and water phases, which facilitates the formation of small, stable droplets.[2][3]

  • Steric or Electrostatic Repulsion: The surfactant molecules can create a physical (steric) barrier or an electrical charge (electrostatic repulsion) on the droplet surface, pushing other droplets away and preventing aggregation.[1][4]

  • High Viscosity: A viscous continuous phase slows down the movement of droplets, reducing the frequency of collisions that can lead to coalescence.[5]

Q2: What are the main strategies for breaking a stable emulsion?

A2: Emulsion breaking, or demulsification, involves destabilizing the protective interfacial film to allow the dispersed droplets to merge (coalesce) and separate into two distinct liquid layers.[6] The primary strategies are broadly categorized as chemical, physical, or a combination of both.[7][8]

  • Chemical Methods: Involve adding chemical agents (demulsifiers) that disrupt the stabilizing forces.[9][10]

  • Physical Methods: Employ physical forces or energy to overcome the stabilizing barrier. This includes heating, centrifugation, and filtration.[8][11][12]

Q3: What is a demulsifier and how does it work?

A3: A demulsifier is a chemical compound designed to break emulsions.[6] Demulsifiers are surface-active agents that migrate to the oil-water interface. Their primary mechanisms of action include:

  • Displacement of Emulsifier: The demulsifier displaces the original emulsifying agent that is stabilizing the droplet interface.

  • Film Weakening: It disrupts the integrity of the interfacial film, making it easier for droplets to merge.[6]

  • Promotion of Coalescence: By weakening the film, it facilitates the process where small droplets combine to form larger ones, which then separate more easily due to gravity.[9]

Demulsifiers can be non-ionic, anionic, cationic, or amphoteric, depending on their chemical structure and the nature of the emulsion.[6]

Troubleshooting Guide

This guide addresses common issues encountered when attempting to break this compound-based emulsions.

Problem: The emulsion remains stable after adding a chemical demulsifier.
Possible Cause Suggested Solution
Incorrect Demulsifier Type The charge or chemistry of the demulsifier may be incompatible. Screen a panel of demulsifiers with different chemistries (e.g., anionic, cationic, non-ionic) to find an effective match.[6] For W/O emulsions, oil-soluble demulsifiers are often more effective.[13]
Insufficient Demulsifier Concentration The concentration may be too low to effectively disrupt the interfacial film. Perform a dose-response experiment, systematically increasing the demulsifier concentration (e.g., from 10 ppm to 500 ppm) to find the optimal level.[13]
Insufficient Mixing/Contact Time The demulsifier has not been adequately dispersed or given enough time to act. Ensure thorough but gentle mixing after adding the demulsifier and allow for sufficient settling (retention) time, which could range from minutes to several hours.[9]
Extreme pH Conditions The pH of the aqueous phase can influence the charge and stability of the interfacial film. Try adjusting the pH of the system. For emulsions stabilized by soaps, acidification to a pH of 2 can be effective.[14]
Problem: Physical separation methods are ineffective.
Possible Cause Suggested Solution
Viscosity is too High High viscosity in the continuous phase hinders droplet movement. Gently heat the emulsion to lower its viscosity.[9] This reduces the oil's viscosity and increases the density difference between the phases, promoting separation.
Droplet Size is too Small Very small droplets are less susceptible to gravitational separation. Combine methods: use a chemical demulsifier first to promote coalescence into larger droplets, then apply centrifugation to accelerate separation.
Centrifugal Force is too Low Standard benchtop centrifuges may not provide enough force. If available, use a high-speed centrifuge. Even a short duration of high-force centrifugation can be effective.[15]
Emulsion is Stabilized by Solids Fine solid particles may be creating a highly stable Pickering emulsion. In this case, try filtering the emulsion through a bed of sodium sulfate or Celite. This can physically disrupt the droplet structure and break the emulsion.[14][16]

Experimental Protocols

Protocol 1: Chemical Demulsification via Bottle Test

This protocol is a standard method for screening the effectiveness of various chemical demulsifiers.

Objective: To determine the most effective demulsifier and its optimal concentration.

Methodology:

  • Prepare stock solutions of different demulsifiers (e.g., fatty alcohol ethoxylates, polyamines, etc.) in a suitable solvent.

  • Aliquot 100 mL of the stable this compound-based emulsion into a series of identical, graduated glass bottles.

  • Add a specific concentration of a demulsifier to each bottle. It is recommended to test a range (e.g., 10, 25, 50, 100, 200 ppm). Include a control bottle with no demulsifier.

  • Cap the bottles securely and shake them uniformly for 1 minute to ensure thorough mixing.

  • Place the bottles in a water bath set to the desired experimental temperature (e.g., 60°C) to reduce viscosity and aid separation.[13]

  • Observe and record the volume of separated water at regular time intervals (e.g., 5, 15, 30, 60 minutes).

  • Evaluate demulsifier efficiency based on the speed of water separation and the clarity of the separated water and oil phases.

Data Presentation:

Demulsifier TypeConcentration (ppm)Temperature (°C)Water Separation (%) after 30 minObservations (Clarity)
Control0602Opaque interface
Fatty Alcohol Ethoxylate506085Sharp, clear interface
Triethanolamine506060Hazy interface
Polyamine A506092Sharp, clear interface
Polyamine A1006095Sharp, clear interface
Protocol 2: Breaking an Emulsion Using Salting Out

Objective: To break an emulsion by altering the properties of the aqueous phase.

Methodology:

  • Measure a specific volume of the emulsion into a separatory funnel.

  • Prepare a saturated solution of sodium chloride (brine).

  • Add the brine to the emulsion. A common starting point is to add 10-20% of the total emulsion volume.

  • Gently swirl or invert the separatory funnel to mix the brine with the emulsion. Avoid vigorous shaking, which can reform the emulsion.

  • Allow the funnel to stand undisturbed and observe the phase separation. The salt increases the density of the aqueous phase and can disrupt the interfacial film, promoting coalescence.[16]

  • Once separated, drain the lower aqueous layer.

Diagrams and Workflows

Troubleshooting Workflow for Emulsion Breaking

This diagram outlines a logical decision-making process for breaking a stable this compound-based emulsion.

G start Stable this compound Emulsion method_choice Select Initial Method start->method_choice chemical Chemical Method: Add Demulsifier method_choice->chemical  Chemical First physical Physical Method: Heating or Centrifugation method_choice->physical Physical First   chem_eval Separation Occurs? chemical->chem_eval chem_success Process Complete chem_eval->chem_success Yes chem_fail Troubleshoot Chemical Method: - Change Demulsifier Type - Increase Concentration - Adjust pH chem_eval->chem_fail No combine Combine Methods: Chemical + Physical chem_fail->combine phys_eval Separation Occurs? physical->phys_eval phys_success Process Complete phys_eval->phys_success Yes phys_fail Troubleshoot Physical Method: - Increase Temperature/Force - Add Salt (Brine) phys_eval->phys_fail No phys_fail->combine combine->method_choice Re-evaluate

Caption: A decision tree for selecting and troubleshooting emulsion breaking methods.

Mechanism of Chemical Demulsification

This diagram illustrates the process by which a demulsifier breaks a water-in-oil emulsion.

G Mechanism of Demulsification cluster_0 1. Stable Emulsion cluster_1 2. Demulsifier Addition cluster_2 3. Coalescence cluster_3 4. Phase Separation W1 Water S1 Emulsifier Film D Demulsifier W2 Water D->W2 Displaces Emulsifier W3a Water W_large Larger Droplet W3a->W_large Merge W3b Water W3b->W_large Merge Oil This compound (Oil Phase) Water Water Phase

References

Techniques for purifying technical grade isododecanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of technical grade isododecanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-purity this compound for your applications.

Frequently Asked Questions (FAQs)

Q1: What is technical grade this compound?

A1: Technical grade this compound is a mixture of C12 branched-chain isomers of dodecanol. Due to the manufacturing process, it contains various impurities that may interfere with sensitive experiments and applications. The purity of technical grade this compound is typically lower than that required for pharmaceutical or cosmetic applications.

Q2: What are the common impurities in technical grade this compound?

A2: Common impurities can include other alcohol isomers, residual starting materials from synthesis, byproducts such as ethers and olefins, and water. The exact impurity profile can vary depending on the manufacturing process. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended to identify and quantify the specific impurities in your batch.

Q3: What are the primary methods for purifying technical grade this compound?

A3: The two primary methods for purifying technical grade this compound are fractional vacuum distillation and low-temperature crystallization. The choice of method depends on the nature and concentration of the impurities, as well as the desired final purity.

Q4: Why is vacuum distillation necessary for purifying this compound?

A4: this compound has a high boiling point (approximately 242-262 °C at atmospheric pressure). Distilling at this temperature can lead to decomposition of the product.[1] Vacuum distillation lowers the boiling point, allowing for a safer and more efficient purification process at a lower temperature.[1]

Q5: Can I use simple distillation instead of fractional distillation?

A5: Simple distillation is generally not sufficient for purifying technical grade this compound because the boiling points of the various isomers and some impurities are often very close. Fractional distillation provides the necessary theoretical plates to achieve a good separation of these components.

Q6: What is the principle behind low-temperature crystallization for this compound purification?

A6: Low-temperature crystallization relies on the differences in the freezing points and solubilities of the this compound isomers and impurities in a suitable solvent. By carefully controlling the temperature, this compound can be selectively crystallized, leaving the impurities behind in the solvent.

Troubleshooting Guides

Fractional Vacuum Distillation
Issue Possible Cause Solution
Bumping or uneven boiling - Lack of boiling chips or inadequate stirring.- Too rapid heating.- Add boiling chips or a magnetic stir bar to the distillation flask.- Heat the flask gradually and ensure uniform heating with a heating mantle.
No distillate collecting - Insufficient heating.- Vacuum leak in the system.- Inadequate insulation of the distillation column.- Gradually increase the heating mantle temperature.- Check all joints and connections for leaks. Ensure proper sealing with vacuum grease.- Insulate the distillation head and column with glass wool or aluminum foil to maintain the internal temperature.
Flooding of the distillation column - Heating rate is too high, causing excessive vaporization.- Reduce the heating rate to allow for a proper vapor-liquid equilibrium to be established in the column.
Poor separation of fractions - Inefficient packing of the fractional distillation column.- Distillation rate is too fast.- Ensure the column is packed uniformly with an appropriate material (e.g., Raschig rings, Vigreux indentations) to provide sufficient surface area for condensation and re-vaporization.- Slow down the distillation rate by reducing the heat input.
Product decomposition (darkening of color) - Temperature in the distillation pot is too high.- Presence of oxygen due to a leak in the system.- Lower the distillation temperature by reducing the pressure (improving the vacuum).- Ensure the system is airtight to prevent oxidation.
Low-Temperature Crystallization
Issue Possible Cause Solution
No crystal formation - Solution is not sufficiently supersaturated.- Cooling is too rapid.- Concentrate the solution by evaporating some of the solvent.- Cool the solution slowly to allow for crystal nucleation and growth.
Oily precipitate instead of crystals - The cooling temperature is too low, causing the this compound to come out of solution as a liquid phase.- Inappropriate solvent.- Increase the crystallization temperature slightly.- Select a solvent in which this compound has a lower solubility at the crystallization temperature.
Low yield of purified product - A significant amount of this compound remains dissolved in the mother liquor.- Cool the solution to a lower temperature (if it doesn't cause oiling out).- Reduce the amount of solvent used to dissolve the technical grade this compound.
Impure crystals - Impurities are co-crystallizing with the this compound.- Inefficient washing of the crystals.- Try a different crystallization solvent.- Wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities.

Experimental Protocols

Fractional Vacuum Distillation

Objective: To purify technical grade this compound by separating it from lower and higher boiling point impurities.

Methodology:

  • Setup: Assemble a fractional vacuum distillation apparatus. Use a heating mantle for the distillation flask and ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Fill the distillation flask to no more than two-thirds of its volume with technical grade this compound and add a magnetic stir bar.

  • Initiating Vacuum: Gradually apply vacuum to the system. A typical vacuum for distilling high-boiling alcohols is in the range of 1-10 mmHg.

  • Heating: Begin heating the distillation flask gently while stirring.

  • Fraction Collection:

    • Fore-run: Collect the initial fraction, which will contain lower-boiling impurities. The temperature at the distillation head will be lower than the boiling point of this compound.

    • Main Fraction: As the temperature at the distillation head stabilizes at the boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the purified product.

    • End-run: As the distillation slows and the temperature begins to rise, stop the distillation to avoid collecting higher-boiling impurities.

  • Shutdown: Allow the system to cool completely before slowly releasing the vacuum.

Low-Temperature Crystallization

Objective: To purify technical grade this compound by selective crystallization from a solvent at low temperatures.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but has low solubility at reduced temperatures. Acetone or a mixture of acetone and a non-polar solvent like hexane can be effective.

  • Dissolution: Dissolve the technical grade this compound in a minimal amount of the chosen solvent with gentle heating and stirring.

  • Cooling and Crystallization: Slowly cool the solution in a controlled manner. This can be achieved using an ice bath or a refrigerated circulator. The target temperature will depend on the solvent system and the desired purity.

  • Filtration: Once crystallization is complete, quickly filter the cold slurry through a pre-chilled Buchner funnel to separate the purified this compound crystals from the mother liquor containing the impurities.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified this compound crystals under vacuum to remove any residual solvent.

Quantitative Data

The following table presents hypothetical data to illustrate the effectiveness of the purification techniques. Actual results will vary based on the specific impurity profile of the starting material.

Parameter Technical Grade this compound Fractional Vacuum Distillation Low-Temperature Crystallization
Purity (by GC) 85%99.5%99.0%
Water Content 0.5%<0.05%<0.1%
Related Alcohols 10%0.3%0.7%
Other Impurities 4.5%0.15%0.2%

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Analysis cluster_end Final Product Technical Grade this compound Technical Grade this compound Fractional Vacuum Distillation Fractional Vacuum Distillation Technical Grade this compound->Fractional Vacuum Distillation Option 1 Low-Temperature Crystallization Low-Temperature Crystallization Technical Grade this compound->Low-Temperature Crystallization Option 2 GC-MS Analysis GC-MS Analysis Fractional Vacuum Distillation->GC-MS Analysis Purity Check Low-Temperature Crystallization->GC-MS Analysis Purity Check High-Purity this compound High-Purity this compound GC-MS Analysis->High-Purity this compound Final Product

Caption: Experimental workflow for this compound purification.

Troubleshooting_Logic Problem Problem Check Heat Check Heat Problem->Check Heat Check Vacuum Check Vacuum Check Heat->Check Vacuum OK Increase Heat Increase Heat Check Heat->Increase Heat Too Low Check Column Check Column Check Vacuum->Check Column OK Check for Leaks Check for Leaks Check Vacuum->Check for Leaks Poor Repack Column Repack Column Check Column->Repack Column Inefficient Success Success Check Column->Success OK Increase Heat->Success Check for Leaks->Success Repack Column->Success

Caption: Distillation troubleshooting logic.

References

How to prevent phase separation in isododecanol formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent phase separation in isododecane formulations.

Frequently Asked Questions (FAQs)

Q1: What is isododecane and why is it used in my formulations?

Isododecane is a colorless, odorless, and volatile hydrocarbon solvent and emollient.[1][2] Due to its low viscosity and high spreadability, it imparts a weightless, non-greasy feel to cosmetic and pharmaceutical preparations.[3][4][5] It is frequently used in a variety of products including long-wear cosmetics, sunscreens, and hair care products.[2][3][4] Isododecane is non-polar and insoluble in water, but soluble in silicones and other hydrocarbons.[4][5]

Q2: What causes phase separation in my isododecane formulation?

Phase separation in isododecane formulations, which are typically emulsions (either oil-in-water or water-in-oil), is a sign of instability. The primary causes include:

  • Incorrect Emulsifier Selection: The choice of surfactant or emulsifier is critical. An improper Hydrophilic-Lipophilic Balance (HLB) value for the chosen emulsifier is a common cause of instability.[6][7][8]

  • Inadequate Emulsifier Concentration: Insufficient emulsifier will not adequately cover the surface of the dispersed phase droplets, leading to coalescence and separation.

  • Improper Mixing or Homogenization: The energy input during emulsification affects the initial droplet size. Insufficient shear can result in large droplets that are more prone to separation.[9][10]

  • Incompatible Ingredients: Other ingredients in the formulation can interfere with the emulsifier's ability to stabilize the emulsion.

  • Changes in Temperature: Temperature fluctuations during storage or shipping can affect emulsion stability.[11]

  • Incorrect Phase Ratios: The ratio of the oil phase to the water phase can impact the stability of the emulsion.

Q3: How do I select the right emulsifier for my isododecane formulation?

The selection of an emulsifier is primarily guided by the Hydrophilic-Lipophilic Balance (HLB) system.[8][12] The required HLB for an oil-in-water (O/W) emulsion is different from that for a water-in-oil (W/O) emulsion.

  • For Oil-in-Water (O/W) emulsions: You will generally need an emulsifier or a blend of emulsifiers with a higher HLB value (typically in the range of 8-18).

  • For Water-in-Oil (W/O) emulsions: A lower HLB value (typically in the range of 3-6) is required.[6]

It is often beneficial to use a blend of two or more emulsifiers to achieve the precise required HLB for your specific oil phase composition.[8] Silicone-based emulsifiers, such as Cetyl PEG/PPG-10/1 Dimethicone, are often effective for stabilizing water-in-isododecane emulsions.[13][14]

Troubleshooting Guide: Phase Separation

This guide will help you diagnose and resolve phase separation issues in your isododecane formulations.

Observation Potential Cause Suggested Solution
Immediate separation after preparation Incorrect emulsifier (wrong HLB) or insufficient concentration.1. Recalculate the required HLB for your oil phase. 2. Experiment with different emulsifiers or blends. 3. Increase the emulsifier concentration incrementally.
Creaming (a layer of concentrated emulsion on top) Droplet size is too large; density difference between phases.1. Increase homogenization speed or time to reduce droplet size. 2. Consider adding a thickening agent to the continuous phase to slow down creaming.
Coalescence (droplets merging, visible oil slicks) Ineffective emulsifier film around droplets.1. Evaluate the type and concentration of your emulsifier. 2. Ensure all ingredients are compatible. 3. Optimize the processing parameters (temperature, mixing).
Separation over time or with temperature changes Formulation is not robust enough for storage conditions.1. Conduct stability testing at various temperatures (e.g., 4°C, 25°C, 40°C). 2. Consider adding a co-emulsifier or stabilizer. 3. Evaluate the packaging to protect from temperature extremes.

Experimental Protocols

Protocol 1: Preparation of an Isododecane-in-Water (O/W) Emulsion

Objective: To prepare a stable O/W emulsion with isododecane as the oil phase.

Materials:

  • Isododecane

  • Deionized water

  • High HLB emulsifier (e.g., Polysorbate 80, HLB ~15)

  • Low HLB co-emulsifier (e.g., Sorbitan Oleate, HLB ~4.3)

  • Preservative

  • High-shear homogenizer

Methodology:

  • Prepare the Oil Phase: In a beaker, combine the isododecane and the low HLB co-emulsifier. Heat to 70-75°C.

  • Prepare the Water Phase: In a separate beaker, combine the deionized water, the high HLB emulsifier, and the preservative. Heat to 70-75°C.

  • Emulsification: Slowly add the water phase to the oil phase while mixing with a standard propeller mixer.

  • Homogenization: Once all the water phase has been added, homogenize the mixture at high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes to reduce the droplet size.

  • Cooling: Continue gentle mixing while the emulsion cools to room temperature.

Protocol 2: Stability Testing of the Emulsion

Objective: To assess the physical stability of the prepared isododecane emulsion.

Methodology:

  • Visual Observation: Store samples of the emulsion in clear, sealed containers at different temperatures (e.g., 4°C, 25°C, and 40°C). Visually inspect for any signs of phase separation, creaming, or coalescence daily for the first week, and then weekly for a desired period (e.g., 3 months).

  • Microscopic Analysis: Use a microscope to observe the droplet size and distribution of the emulsion at regular intervals. An increase in average droplet size over time indicates instability.

  • Centrifugation Test: Centrifuge a sample of the emulsion (e.g., at 3,000 rpm for 30 minutes). A stable emulsion should not show any phase separation after centrifugation.

  • Freeze-Thaw Cycling: Subject the emulsion to several cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours). This accelerated stress test can reveal potential long-term instabilities.

Data Presentation

Table 1: Effect of Emulsifier HLB on Isododecane O/W Emulsion Stability

Emulsifier Blend (Ratio)Calculated HLBStability after 24 hours at 25°CStability after 1 week at 40°C
Polysorbate 80 : Sorbitan Oleate (80:20)12.8StableStable
Polysorbate 80 : Sorbitan Oleate (60:40)10.6StableSlight Creaming
Polysorbate 80 : Sorbitan Oleate (40:60)8.3Unstable (Phase Separation)Phase Separation

Table 2: Impact of Homogenization Speed on Emulsion Droplet Size and Stability

Homogenization Speed (rpm)Average Droplet Size (µm)Stability after Centrifugation (3000 rpm, 30 min)
2,00015.2Phase Separation
5,0005.8Stable
10,0002.1Stable

Visualizations

Troubleshooting_Phase_Separation cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Phase_Separation Phase Separation Observed Incorrect_HLB Incorrect Emulsifier HLB Phase_Separation->Incorrect_HLB Is it immediate? Insufficient_Emulsifier Insufficient Emulsifier Phase_Separation->Insufficient_Emulsifier Is it gradual? Improper_Mixing Improper Mixing/Homogenization Phase_Separation->Improper_Mixing Are droplets large? Ingredient_Incompatibility Ingredient Incompatibility Phase_Separation->Ingredient_Incompatibility Are there new ingredients? Recalculate_HLB Recalculate Required HLB Incorrect_HLB->Recalculate_HLB Adjust_Concentration Adjust Emulsifier Concentration Insufficient_Emulsifier->Adjust_Concentration Optimize_Process Optimize Mixing Parameters Improper_Mixing->Optimize_Process Review_Formulation Review Ingredient Compatibility Ingredient_Incompatibility->Review_Formulation

Caption: Troubleshooting workflow for phase separation in isododecane formulations.

Emulsion_Preparation_Workflow cluster_phases Phase Preparation cluster_process Emulsification Process cluster_output Final Product Oil_Phase 1. Prepare Oil Phase (Isododecane + Emulsifier A) Heat to 75°C Combine_Phases 3. Combine Phases (Add Water to Oil with mixing) Oil_Phase->Combine_Phases Water_Phase 2. Prepare Water Phase (Water + Emulsifier B) Heat to 75°C Water_Phase->Combine_Phases Homogenize 4. Homogenize (High Shear) Combine_Phases->Homogenize Cool 5. Cool (Gentle Mixing) Homogenize->Cool Stable_Emulsion Stable Isododecane Emulsion Cool->Stable_Emulsion

Caption: Experimental workflow for preparing a stable isododecane emulsion.

References

Technical Support Center: Optimizing Reactions in Isododecanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using isododecanol as a solvent. The focus is on optimizing reaction temperature to improve yield, purity, and efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties as a reaction solvent?

This compound is a C12 branched-chain alcohol. As a solvent, it is characterized by its high boiling point and non-polar nature. These properties make it suitable for reactions requiring elevated temperatures with reactants that are soluble in hydrocarbon-like media.

Table 1: Physical Properties of this compound (and related compounds for reference)

PropertyValueSource
Chemical Name This compound-
Synonyms Isododecyl alcohol, 10-methylundecan-1-ol-
Molecular Formula C₁₂H₂₆O-
Boiling Point approx. 248 °C (estimated)General chemical property data
Boiling Point (Isododecane) 170-195 °C[1]
Density ~0.8 g/cm³General chemical property data
Water Solubility Immiscible[1]

Note: Specific properties can vary between isomers. Isododecane data is provided for reference as a related C12 branched hydrocarbon.

Q2: Why is reaction temperature a critical parameter to optimize?

Temperature is a crucial factor in chemical reactions because it directly influences reaction kinetics and thermodynamics.

  • Kinetics: Increasing the temperature provides molecules with more kinetic energy, leading to more frequent and energetic collisions. This increases the likelihood that colliding molecules will overcome the activation energy barrier, thus speeding up the reaction rate.[2]

  • Thermodynamics & Selectivity: While higher temperatures increase the rate of the desired reaction, they can also accelerate undesirable side reactions or product decomposition.[3] Optimizing temperature is a balancing act to maximize the formation of the desired product while minimizing the formation of impurities.[2]

Q3: What is the general relationship between temperature, reaction rate, and yield?

For many reactions, the rate roughly doubles for every 10°C increase in temperature. However, this is a general approximation. The primary goal of temperature optimization is to find the "sweet spot" where the desired reaction proceeds at a reasonable rate to completion, without significant degradation of reactants, reagents, or the product itself. An optimal temperature will maximize the final isolated yield of the pure product.

Troubleshooting Guide

Q4: My reaction is very slow or not starting at all in this compound. What should I do?

A slow reaction is often due to an activation energy barrier that isn't being overcome at the current temperature.

  • Solution 1: Gradually Increase Temperature: Since this compound has a high boiling point, you have a wide temperature range to explore. Increase the reaction temperature in controlled increments (e.g., 10-20°C) and monitor the progress.

  • Solution 2: Check Solubility: Ensure all reactants are soluble in this compound at the reaction temperature. If a key reactant is not dissolving, the reaction will be slow or may not occur. A modest temperature increase can improve solubility.

  • Solution 3: Ensure Proper Mixing: Inadequate stirring can lead to localized "hot spots" or poor interaction between reactants. Ensure the reaction mixture is being stirred vigorously and consistently.

Q5: I'm getting a low yield. How can temperature optimization help?

Low yields can be caused by incomplete reactions, side reactions, or product decomposition. A systematic approach to temperature is crucial.[3][4]

  • Solution 1: Perform a Temperature Screening Study: Run the reaction at several different temperatures (e.g., 80°C, 100°C, 120°C) while keeping all other parameters constant. Monitor each reaction for consumption of starting material and formation of the product to identify the optimal temperature.[5][6]

  • Solution 2: Check for Product Decomposition: If you observe that the yield decreases at higher temperatures, your product may be decomposing. Consider running the reaction at a milder temperature for a longer duration.[3]

  • Solution 3: Rule out other factors: A low yield might not be a temperature issue. It could be due to impure reagents, moisture in the reaction, or losses during the workup and purification stages.[4][7]

Table 2: Example of a Temperature Screening Experiment

Experiment #Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Product (%)Purity by HPLC (%)
18012655598
21008958897
31204>998291 (impurity noted)
41402>996575 (decomposition)

Q6: My product appears to be decomposing, or I'm seeing significant side-product formation at higher temperatures. What are my options?

This is a common issue where the desired product is not stable under the reaction conditions, or alternative reaction pathways become favorable at elevated temperatures.

  • Solution 1: Lower the Temperature: The most direct approach is to reduce the reaction temperature. This may require a longer reaction time to achieve full conversion, but it can preserve the integrity of your product.

  • Solution 2: Use a Catalyst: Investigate if a catalyst can facilitate the reaction. Catalysts lower the activation energy, allowing the reaction to proceed at a faster rate at a lower temperature, thereby avoiding the conditions that lead to decomposition.

  • Solution 3: Re-evaluate Solvent Choice: If the required temperature for the reaction is inherently too high for your product's stability, this compound may not be the ideal solvent. A more polar, high-boiling solvent might stabilize the transition state differently, potentially allowing for lower reaction temperatures.

Experimental Protocols

Protocol 1: General Method for Optimizing Reaction Temperature

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, condenser, and temperature probe, add the starting materials and this compound solvent. Ensure the setup is properly dried if the reaction is sensitive to moisture.[3]

  • Initial Condition: Start with a conservative temperature (e.g., 80°C).

  • Monitoring: Monitor the reaction's progress every 1-2 hours. The most common method is Thin-Layer Chromatography (TLC), but HPLC or GC can provide more quantitative data.[2]

  • Temperature Increments: If the reaction is slow after 4-6 hours, increase the temperature by 20°C.

  • Continued Monitoring: Continue to monitor the reaction after each temperature increase. Note the rate of product formation and the appearance of any new spots on the TLC plate, which could indicate side products or decomposition.

  • Identify Optimum: The optimal temperature is the one that provides a reasonable reaction time with the highest conversion to the desired product and minimal formation of impurities.

  • Confirmation Run: Once an optimal temperature is identified, perform a final confirmation run at that temperature from the start to verify the results.

Protocol 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)

  • Prepare the TLC Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "C" (Co-spot), and "RM" (Reaction Mixture).

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your starting material.

    • In the "RM" lane, use a capillary tube to take a small aliquot of the reaction mixture and spot it.

    • In the "C" lane, first spot the starting material, then spot the reaction mixture directly on top of it.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front with a pencil. Visualize the spots, typically using a UV lamp. Staining agents can also be used.

  • Analyze:

    • A successful reaction will show the disappearance of the starting material spot in the "RM" lane and the appearance of a new spot for the product.

    • The co-spot lane helps to confirm if the spot in the reaction mixture is indeed different from the starting material.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield Observed check_completion Is the reaction going to completion? start->check_completion check_reagents Check Reagent Purity & Stoichiometry start->check_reagents increase_temp Increase Temperature or Time check_completion->increase_temp No check_purity Is the product pure? check_completion->check_purity Yes increase_temp->check_completion increase_temp->check_purity optimize_temp Perform Temperature Screening (Lower Temp) check_purity->optimize_temp No (Side Products) troubleshoot_workup Optimize Workup & Purification check_purity->troubleshoot_workup Yes success Yield Improved optimize_temp->success check_reagents->start troubleshoot_workup->success

Caption: Workflow for troubleshooting low reaction yield.

Temperature_Effects cluster_outcomes Potential Outcomes cluster_balance Optimization Goal Temp Reaction Temperature Rate Desired Reaction Rate Temp->Rate Increases SideRxn Side Reactions Temp->SideRxn Increases (often) Decomp Product Decomposition Temp->Decomp Increases (risk) OptimalYield Optimal Yield Rate->OptimalYield SideRxn->OptimalYield Decomp->OptimalYield

Caption: Relationship between temperature and reaction outcomes.

Decision_Process start Reaction Optimization Task is_slow Is reaction too slow? start->is_slow increase_temp Increase Temperature is_slow->increase_temp Yes is_yield_ok Is yield acceptable? is_slow->is_yield_ok No has_impurities Impurities/Decomposition observed? increase_temp->has_impurities decrease_temp Decrease Temperature (increase time if needed) has_impurities->decrease_temp Yes has_impurities->is_yield_ok No add_catalyst Consider Catalyst decrease_temp->add_catalyst add_catalyst->is_yield_ok is_yield_ok->is_slow No end Conditions Optimized is_yield_ok->end Yes

Caption: Decision process for temperature optimization.

References

Troubleshooting poor solubility of reagents in isododecanol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isododecane Solubility

A Note on Terminology: This guide addresses troubleshooting solubility in isododecane . The term "isododecanol" refers to a C12 alcohol (a substance with the chemical formula C12H26O), which is distinct from the widely used solvent isododecane (a C12 alkane, C12H26).[1][2][3] Given that isododecane is a common solvent in research and formulation, this guide focuses on this compound.[1][4][5] If you are working with a C12 alcohol, some principles may still apply, but its properties will differ due to the presence of a polar hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: What is isododecane and what are its primary solvent properties?

Isododecane is a clear, colorless, and odorless high-purity branched-chain aliphatic hydrocarbon.[1][3][5] It is a non-polar solvent, meaning it lacks a significant separation of electrical charge within its molecules.[6] Its key properties for solubility applications are:

  • Non-Polarity: It readily dissolves other non-polar and lipophilic ("fat-loving") substances based on the principle of "like dissolves like."[6]

  • Water Immiscibility: It is practically insoluble in water and will form a separate layer when mixed.[3][5]

  • Good Solvency for Organics: It shows excellent solubility or miscibility with many other organic solvents, including silicones, other hydrocarbons, esters, and ethers.[1][3]

  • Low Viscosity & High Spreadability: These physical properties make it an effective medium for ensuring uniform application and consistency in formulations.[1][5]

Q2: Why is my reagent showing poor solubility in isododecane?

The most common reason for poor solubility in isododecane is a mismatch in polarity. If your reagent is polar or has significant polar functional groups (e.g., hydroxyls, amines, carboxylic acids), it will have weak intermolecular interactions with the non-polar isododecane molecules and will resist dissolving.[7][8] Other factors can include the reagent's molecular weight (very large molecules may dissolve more slowly) and its crystalline structure (a stable crystal lattice requires more energy to break apart).[8]

Q3: What simple, initial steps can I take to improve solubility?

Before making significant changes to your formulation, try these fundamental techniques:

  • Increase Agitation: Simple stirring or vortexing may not be sufficient. Use a magnetic stirrer for a prolonged period or try mechanical agitation to increase the interaction between the solvent and the reagent.

  • Apply Gentle Heat: Increasing the temperature of the system increases the kinetic energy, which can help overcome the intermolecular forces holding the reagent together, thereby improving solubility. Always heat gently in a well-ventilated area and be mindful of the flash point of isododecane.

  • Sonication: Using an ultrasonic bath can provide high-frequency agitation, breaking down particle agglomerates and accelerating the dissolution process.

Troubleshooting Guides

Guide 1: My non-polar reagent is not dissolving.

Even if your reagent is fundamentally non-polar, solubility issues can still arise. This guide provides a systematic approach to troubleshoot this problem.

The following table summarizes the properties of isododecane and the expected solubility for different compound classes.

PropertyValue / DescriptionImplication for Solubility
Chemical Formula C12H26A pure hydrocarbon, making it highly non-polar.[1][3]
Polarity Non-PolarWill primarily dissolve non-polar and lipophilic compounds.[6]
Boiling Point ~177 °CAllows for heating to enhance solubility without rapid evaporation.[4]
Density (at 15°C) ~0.75 g/cm³Lighter than water.[4]
Water Solubility Almost insolubleNot suitable for dissolving hydrophilic or water-soluble reagents.[3]
Solubility Profile Soluble in silicones, hydrocarbons, isoparaffins, esters, ethers.[1][3]Can be used in complex non-aqueous systems and is a good candidate for co-solvency with these materials.[1][3]
Expected Solutes Oils, fats, waxes, many organic polymers, silicones, other non-polar active pharmaceutical ingredients (APIs).Reagents with these characteristics are the best candidates for dissolution.
Poorly Soluble Solutes Salts, sugars, polar amino acids, water-soluble polymers, most inorganic compounds.These reagents are unlikely to dissolve in isododecane without significant formulation strategies.

This workflow provides a step-by-step process for addressing solubility challenges.

G cluster_start cluster_check cluster_polar_path cluster_nonpolar_path start Poor Reagent Solubility in Isododecane polarity_check Is the reagent primarily non-polar? start->polarity_check polar_reagent Reagent is Polar/Ionic polarity_check->polar_reagent No np_reagent Reagent is Non-Polar polarity_check->np_reagent Yes polar_action Consider alternative polar solvent or advanced formulation (e.g., emulsion, suspension). polar_reagent->polar_action agitation 1. Increase Agitation (Stirring, Vortex, Sonication) np_reagent->agitation heating 2. Apply Gentle Heat (Monitor Temperature) agitation->heating cosolvent 3. Introduce a Co-solvent (e.g., Silicone, Ester) heating->cosolvent end_success Reagent Solubilized cosolvent->end_success Success end_fail Consult Formulation Specialist cosolvent->end_fail No Success

Figure 1. Troubleshooting workflow for poor solubility in isododecane.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent

A co-solvent can modify the overall polarity of the solvent system, improving its ability to dissolve a difficult reagent.

Objective: To identify an effective co-solvent and determine the optimal concentration for solubilizing the target reagent in an isododecane-based system.

Materials:

  • Target reagent

  • Isododecane (primary solvent)

  • Candidate co-solvents (e.g., Dimethicone, Cyclomethicone, Ethylhexyl Palmitate, Isopropyl Myristate)

  • Glass vials with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

Methodology:

  • Co-solvent Screening:

    • Prepare a 1% (w/w) stock solution of your reagent in isododecane (or at the target concentration if known). If the reagent does not dissolve, proceed with the slurry.

    • In separate labeled vials, place 5 grams of the stock solution/slurry.

    • To each vial, add a different co-solvent dropwise while stirring, up to 10% (w/w) of the total mixture.

    • Observe each vial for signs of dissolution (clarity, absence of solid particles). Note which co-solvents show the most promise.

  • Determining Optimal Ratio:

    • Select the most effective co-solvent from the screening step.

    • Prepare a series of vials, each containing the target concentration of your reagent in isododecane.

    • Create a concentration gradient of the co-solvent across the vials, for example: 1%, 2%, 5%, 10%, 15%, and 20% (w/w).

    • Place all vials on a multi-position magnetic stirrer and stir at a consistent rate and temperature for a set period (e.g., 2 hours).

    • Visually inspect the vials to determine the lowest concentration of co-solvent that achieves complete dissolution. This is your optimal ratio.

  • Stability Check:

    • Store the successfully solubilized solution at various conditions (e.g., 4°C, room temperature, 40°C) for 24-48 hours.

    • Check for any signs of precipitation or crystallization, which would indicate that the solution is not stable.

Protocol 2: Safe Application of Heat to Enhance Solubility

Objective: To safely use temperature to increase the solubility of a reagent in isododecane.

Materials:

  • Reagent and isododecane

  • Jacketed reaction vessel or a round-bottom flask

  • Heating mantle or temperature-controlled water/oil bath

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Condenser (if heating for prolonged periods near the boiling point)

Methodology:

  • Safety First: Isododecane is flammable.[9] Ensure work is performed in a well-ventilated fume hood, away from open flames or spark sources.[9] Have appropriate fire extinguishing equipment nearby.

  • Setup:

    • Add the reagent and isododecane to the flask or vessel.

    • Place the flask in the heating mantle or bath and add the magnetic stir bar.

    • Insert the thermometer/temperature probe, ensuring the tip is submerged in the liquid but not touching the bottom of the flask.

    • If necessary, attach the condenser to the flask and start the flow of cooling water.

  • Heating and Dissolution:

    • Begin stirring the mixture at a moderate speed.

    • Slowly increase the temperature of the bath/mantle in increments of 5-10°C.

    • Hold the temperature at each increment for 15-20 minutes, observing for dissolution.

    • Continue this process until the reagent is fully dissolved or you have reached a maximum safe temperature (well below the boiling point of 177°C unless refluxing).

  • Cooling and Observation:

    • Once dissolved, turn off the heat and allow the solution to cool slowly to room temperature while continuing to stir.

    • Observe the solution closely during cooling. If the reagent precipitates out, it indicates that the solubility is highly temperature-dependent, and the solution may not be stable at room temperature. This is known as a supersaturated solution.

References

Technical Support Center: Isododecanol Suspension Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the stability of suspensions in isododecanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in maintaining a stable suspension in this compound?

A1: this compound is a non-polar, low-dielectric solvent. The primary challenges in creating stable suspensions stem from the tendency of dispersed particles to agglomerate and settle over time. This is due to weak inter-particle repulsive forces in a non-aqueous environment. Key issues include particle aggregation, sedimentation, caking (formation of a dense sediment that is difficult to redisperse), and changes in viscosity.

Q2: How do I choose the right stabilizing agent for my this compound suspension?

A2: Stabilizers in non-aqueous systems typically function via steric hindrance rather than electrostatic repulsion. Look for polymeric or nonionic surfactants with good solubility in this compound. The choice of stabilizer will depend on the properties of your suspended particles. The Hydrophilic-Lipophilic Balance (HLB) value can be a starting point for selecting surfactants, with lower HLB values (typically 3-6) being more suitable for water-in-oil emulsions and potentially for stabilizing particles in a non-polar continuous phase.[1] For some systems, the Hydrophilic-Lipophilic Difference (HLD) approach may be a more powerful tool for effective surfactant selection.[2]

Q3: Can I use traditional thickening agents to improve stability?

A3: Yes, rheology modifiers play a crucial role in stabilizing suspensions by increasing the viscosity of the continuous phase, which slows down sedimentation.[3] For this compound, oil-soluble polymers and organoclays are effective. Examples include hydrophobically modified minerals (like hectorite or bentonite), and certain acrylate-based polymers.[4] It's important to select a rheology modifier that imparts shear-thinning behavior, allowing for easy pouring and application while maintaining high viscosity at rest to suspend particles.

Q4: What is the importance of particle size in suspension stability?

A4: Particle size is a critical factor. Smaller particles generally lead to more stable suspensions as they are more susceptible to Brownian motion and have a lower settling velocity, as described by Stokes' Law. For cosmetic applications, particle size also significantly impacts the final product's appearance and feel.[5] It is crucial to control and measure the particle size distribution throughout the formulation process.[6]

Q5: How can I measure the stability of my this compound suspension?

A5: Stability can be assessed through various methods:

  • Visual Observation: Monitoring for signs of sedimentation, caking, and changes in appearance over time at different storage conditions (e.g., room temperature, elevated temperature).

  • Particle Size Analysis: Using techniques like laser diffraction to monitor for changes in the particle size distribution, which can indicate aggregation.[6]

  • Rheological Measurements: Assessing the viscosity profile of the suspension. A stable suspension should maintain its desired viscosity over time.[7]

  • Sedimentation Volume: Measuring the ratio of the final sediment volume to the total suspension volume. A higher sedimentation volume that is easily redispersed is desirable.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid Sedimentation Insufficient viscosity of the continuous phase.Increase the concentration of the rheology modifier. Consider a different type of rheology modifier that provides a stronger network structure at rest.
Large particle size.Reduce the particle size of the dispersed phase through milling or homogenization.
Particle Aggregation/Flocculation Inadequate steric stabilization.Increase the concentration of the stabilizing agent. Select a stabilizer with a more effective anchoring group for the particle surface and a longer, more soluble tail in this compound.
Improper dispersion during preparation.Optimize the dispersion process by using higher shear mixing or sonication to break down initial agglomerates.
Caking (Formation of a Hard Sediment) Strong attractive forces between particles.Introduce a different stabilizing agent that provides a more robust steric barrier. A combination of stabilizers may also be effective.
Particle shape and density.While difficult to change, understanding the particle morphology can help in selecting the most appropriate stabilization strategy.
Inconsistent Viscosity Incompatibility between components.Ensure all components, particularly the rheology modifier and stabilizer, are compatible and soluble in this compound.
Temperature fluctuations affecting the rheology modifier.Select a rheology modifier that provides stable viscosity over the expected temperature range of storage and use.

Experimental Protocols

Protocol 1: Particle Size Analysis by Laser Diffraction

This protocol outlines the general steps for measuring the particle size distribution of a suspension in this compound.

  • Sample Preparation:

    • Ensure the suspension is well-mixed by gentle inversion or shaking to ensure a representative sample.

    • If necessary, dilute the suspension with this compound to an appropriate concentration for the instrument. The optimal concentration should provide an obscuration level within the instrument's recommended range.

  • Instrument Setup:

    • Select a measurement cell that is compatible with this compound.

    • Set the refractive index for both the particles and the dispersant (this compound) in the software. This is crucial for accurate measurements using the Mie scattering model.[6]

  • Measurement:

    • Perform a blank measurement with clean this compound.

    • Introduce the sample into the measurement cell.

    • Allow the sample to equilibrate and ensure there are no air bubbles.

    • Perform the measurement, taking multiple readings to ensure reproducibility.

  • Data Analysis:

    • Analyze the particle size distribution data, paying attention to parameters such as the mean particle size (e.g., D50) and the width of the distribution (e.g., span).

    • Compare the results over time and under different storage conditions to assess stability.

Protocol 2: Viscosity Measurement using a Rotational Viscometer

This protocol provides a general method for assessing the viscosity of an this compound-based suspension.

  • Instrument and Spindle Selection:

    • Choose a viscometer and spindle appropriate for the expected viscosity of the suspension. For highly viscous samples, a cone-and-plate or parallel-plate geometry may be more suitable.

  • Sample Preparation:

    • Gently mix the suspension to ensure homogeneity.

    • Carefully pour the sample into the measurement container, avoiding the introduction of air bubbles.

  • Measurement:

    • Lower the spindle into the sample to the correct immersion depth.

    • Allow the sample to equilibrate to the measurement temperature.

    • Begin the measurement at a defined shear rate (or a range of shear rates for a flow curve).

    • Record the viscosity reading once it has stabilized.

  • Data Analysis:

    • For a single-point measurement, compare the viscosity values over time.

    • For a flow curve, analyze the rheological behavior (e.g., shear-thinning, thixotropic). A stable suspension should maintain a consistent rheological profile.

Protocol 3: Sedimentation Rate Measurement

A simple method to quantify the physical stability of the suspension.

  • Sample Preparation:

    • Thoroughly mix the suspension to ensure uniformity.

    • Pour a defined volume (e.g., 10 mL) of the suspension into identical, sealed, graduated cylinders.

  • Storage and Observation:

    • Store the cylinders under controlled conditions (e.g., room temperature, 40°C).

    • At regular intervals (e.g., 1, 3, 7, 14, and 28 days), measure the height of the sediment and the total height of the suspension.

  • Calculation:

    • Calculate the sedimentation volume (F) using the following formula: F = (Final volume of sediment) / (Initial volume of suspension)

  • Analysis:

    • Plot the sedimentation volume as a function of time. A slower rate of sedimentation and a higher final sedimentation volume that is easily redispersible are indicative of better stability.

Visualizations

Experimental_Workflow cluster_prep Suspension Preparation cluster_eval Stability Evaluation cluster_tests Analytical Tests A Weigh Solid Particles E Add Solid Particles A->E B Weigh this compound C Add Stabilizer to this compound B->C D Mix until Homogeneous C->D D->E F High-Shear Mixing E->F G Initial Characterization (t=0) F->G H Store at Various Conditions (RT, 40°C, 50°C) G->H K Visual Observation G->K L Particle Size Analysis G->L M Viscosity Measurement G->M N Sedimentation Volume G->N I Periodic Testing (1, 2, 4 weeks) H->I J Final Analysis I->J I->K I->L I->M I->N

Caption: Workflow for suspension preparation and stability testing.

Troubleshooting_Logic Start Instability Observed Q1 Is there rapid settling? Start->Q1 A1 Increase Viscosity (Add Rheology Modifier) Q1->A1 Yes Q2 Are particles aggregating? Q1->Q2 No A1->Q2 A2 Improve Steric Stabilization (Adjust Stabilizer) Q2->A2 Yes Q3 Is there hard caking? Q2->Q3 No A2->Q3 A3 Optimize Particle-Particle Interactions (New Stabilizer/Combination) Q3->A3 Yes End Stable Suspension Q3->End No A3->End

Caption: Logic diagram for troubleshooting common suspension stability issues.

References

Validation & Comparative

Isododecanol vs. n-Dodecanol: A Comparative Guide for Reaction Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a reaction solvent is a critical parameter in chemical synthesis, influencing reaction kinetics, yield, and product purity. Among the myriad of available solvents, long-chain alcohols like dodecanol isomers are valuable due to their high boiling points, low volatility, and unique solvency properties. This guide provides an objective comparison of isododecanol and n-dodecanol as reaction solvents, supported by their physicochemical properties and relevant experimental data.

Executive Summary

While both this compound and n-dodecanol share the same molecular formula (C12H26O), their structural differences—a branched versus a linear alkyl chain—give rise to distinct physical and chemical properties. These differences can significantly impact their performance as reaction solvents. N-dodecanol, a linear alcohol, has a higher melting point and viscosity. In contrast, this compound, a branched alcohol, typically exists as a liquid at room temperature with lower viscosity, which can be advantageous for mass transfer in heterogeneous reaction mixtures. The choice between these two solvents will ultimately depend on the specific requirements of the chemical transformation, including the polarity of reactants, reaction temperature, and desired product characteristics.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and n-dodecanol is presented in Table 1. These properties are fundamental to understanding their behavior as solvents.

PropertyThis compound (10-methylundecan-1-ol)n-Dodecanol
Molecular Formula C12H26O[1]C12H26O
Molecular Weight 186.34 g/mol [1]186.34 g/mol
Appearance Colorless liquidColorless solid or liquid[2]
Melting Point < 20 °C24 °C
Boiling Point ~243 °C259 °C[2]
Density ~0.83 g/cm³0.8309 g/cm³
Viscosity Lower than n-dodecanolHigher than this compound
Solubility in Water InsolubleInsoluble
Solubility in Organic Solvents Soluble in many organic solventsSoluble in many organic solvents

Performance as a Reaction Solvent

The structural isomerism between this compound and n-dodecanol is the primary determinant of their differing performance as reaction solvents.

Steric Hindrance and Reaction Kinetics

The branched structure of this compound can introduce steric hindrance around the hydroxyl group, which may influence its interaction with reactants and catalysts. Research on the esterification of fatty acids with different alcohol isomers has shown that branching can affect reaction rates. For instance, the presence of a methyl group in the alcohol chain was found to decrease the reaction rate in lipase-catalyzed esterification[3]. The closer the branching is to the hydroxyl group, the more significant this effect can be[3]. This suggests that for reactions where the solvent molecule is directly involved in the transition state or interacts closely with the catalytic center, n-dodecanol might allow for faster kinetics compared to this compound.

Viscosity and Mass Transfer

This compound's lower melting point and viscosity compared to n-dodecanol are significant advantages in practical applications. A lower viscosity facilitates better mixing and mass transfer, particularly in heterogeneous reactions involving solid catalysts or immiscible reactants. Improved mass transfer can lead to higher reaction rates and more uniform product distribution.

Solvency

Experimental Protocols

Detailed experimental protocols provide valuable insights into the practical application of these solvents. Below is a protocol for the synthesis of vanadium dioxide (VO2) nanoparticles using n-dodecanol as a solvent. A directly comparable experimental protocol for a similar reaction in this compound was not found in the reviewed scientific literature, which may reflect its less common use as a primary reaction solvent in this specific application.

Solvothermal Synthesis of VO2 Nanoparticles in n-Dodecanol

Objective: To synthesize vanadium dioxide nanoparticles using a solvothermal method with n-dodecanol as the solvent.

Materials:

  • Vanadyl acetylacetonate (VO(acac)2)

  • Pluronic F127 (capping agent)

  • n-Dodecanol (solvent)

  • Ethanol (for washing)

Procedure:

  • Disperse 150 mg of Pluronic F127 in 25 mL of n-dodecanol in a water bath set at 313 K.

  • Add 140 mg of VO(acac)2 to the solution and stir for 4 hours.

  • Transfer the reaction mixture into a 50 mL Teflon-lined autoclave.

  • Heat the autoclave to 453 K and maintain this temperature for 24 hours.

  • After the reaction, cool the autoclave to room temperature.

  • Precipitate the brown product by centrifugation at 9000 rpm for 10 minutes.

  • Wash the precipitate with 15 mL of ethanol to remove any unreacted precursors and residual solvent.

Logical Relationships and Workflows

The following diagrams illustrate the structural differences between the two isomers and a typical experimental workflow for a chemical synthesis.

G cluster_n n-Dodecanol cluster_iso This compound (10-methylundecan-1-ol) n_dodecanol CH3(CH2)10CH2OH This compound CH3CH(CH3)(CH2)8CH2OH

Caption: Structural comparison of n-dodecanol and a common isomer of this compound.

G reactant Reactants & Catalyst reaction_mixture Reaction Mixture reactant->reaction_mixture solvent This compound or n-Dodecanol solvent->reaction_mixture heating Heating & Stirring reaction_mixture->heating workup Reaction Work-up (e.g., Extraction, Filtration) heating->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for a chemical synthesis using a dodecanol isomer as a solvent.

Conclusion

The choice between this compound and n-dodecanol as a reaction solvent is a nuanced decision that requires careful consideration of their distinct properties.

  • n-Dodecanol is a linear, higher-melting-point solid that may be preferred in reactions where steric hindrance from the solvent is a concern and where its higher viscosity is not a significant drawback.

  • This compound , as a branched, lower-melting-point liquid, offers advantages in terms of handling and mass transfer due to its lower viscosity. However, the potential for steric hindrance from its branched structure should be considered for certain reaction mechanisms.

For researchers and drug development professionals, the selection should be guided by the specific demands of the synthesis, including the nature of the reactants and catalyst, the desired reaction temperature, and the importance of efficient mixing. While direct comparative studies are limited, an understanding of the fundamental physicochemical differences between these isomers can guide the rational selection of the optimal solvent for a given application.

References

A Comparative Analysis of Isododecanol and Other Branched Alcohols for Cosmetic and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of isododecanol and other commercially significant branched alcohols, including 2-octyldodecanol and isostearyl alcohol. The information presented is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance characteristics of these molecules in various formulations. This document summarizes key physicochemical properties, presents standardized experimental protocols for performance evaluation, and visualizes relevant chemical pathways.

Physicochemical Properties of Branched Alcohols

Branched-chain alcohols are widely utilized in the cosmetics and pharmaceutical industries as emollients, solvents, and viscosity-modifying agents. Their branched structure confers unique properties compared to their linear counterparts, such as lower melting points, enhanced spreadability, and good oxidative stability.[1][2] this compound, 2-octyldodecanol, and isostearyl alcohol are prominent examples, each offering a distinct profile.

Below is a summary of their key physicochemical properties compiled from various sources.

PropertyThis compound2-OctyldodecanolIsostearyl AlcoholReferences
Chemical Formula C12H26OC20H42OC18H38O[3]
Molecular Weight 186.34 g/mol 298.56 g/mol 270.50 g/mol [3]
Appearance Clear, colorless liquidColorless liquidClear, colorless liquid[4][5]
CAS Number 25428-98-2 / 20194-45-05333-42-627458-93-1[3][5][6]
Boiling Point ~244 °C~360 °C~330 °C
Melting Point < -60 °C< -50 °CLiquid at room temperature[4]
Solubility Insoluble in water; soluble in hydrocarbons, siliconesInsoluble in waterInsoluble in water[4]

Performance Evaluation: Key Experimental Protocols

To objectively assess the performance of these branched alcohols, standardized experimental protocols are essential. This section details the methodologies for evaluating key performance indicators relevant to their application as emollients and formulation excipients.

Skin Hydration and Barrier Function: Transepidermal Water Loss (TEWL)

Objective: To measure the occlusivity of the branched alcohol and its ability to prevent water loss from the skin, thereby improving skin hydration.

Methodology:

  • Subject Acclimatization: Test subjects are acclimatized in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 30 minutes before measurements.[7]

  • Baseline Measurement: A baseline TEWL reading is taken from a defined area on the volar forearm using a Tewameter® or a similar evaporimeter.[7]

  • Product Application: A standardized amount of the test alcohol (e.g., 2 mg/cm²) is applied to a designated test site. An untreated site is maintained as a control.

  • Post-Application Measurements: TEWL readings are taken from both the treated and untreated sites at specified time intervals (e.g., 1, 2, 4, and 6 hours) post-application.

  • Data Analysis: The percentage reduction in TEWL for the treated site compared to the untreated site is calculated to determine the occlusivity and effect on skin barrier function.

Viscosity Measurement

Objective: To determine the dynamic viscosity of the branched alcohol, which is a critical parameter for formulation texture and stability.

Methodology (ASTM D445):

  • Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type) is used.[7][8][9][10]

  • Sample Preparation: The liquid alcohol is brought to the specified test temperature in a temperature-controlled bath. The temperature must be precisely maintained.[10]

  • Measurement: The time taken for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer is accurately measured.[7]

  • Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[7][10]

Oxidative Stability

Objective: To assess the resistance of the branched alcohol to oxidation, which is crucial for the shelf-life and stability of the final product.

Methodology (Rancimat Method):

  • Apparatus: A Rancimat instrument is used, which accelerates the oxidation process by exposing the sample to elevated temperatures and a constant stream of air.[1][11][12][13][14]

  • Sample Preparation: A precise amount of the alcohol is weighed into the reaction vessel of the Rancimat.[1]

  • Test Conditions: The sample is heated to a specified temperature (e.g., 110-130°C) while a continuous flow of purified air is passed through it.[1]

  • Detection: Volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The instrument continuously measures the conductivity of this water. A sharp increase in conductivity marks the induction time.[1][11]

  • Data Analysis: The induction time is the primary result, representing the oxidative stability of the sample. A longer induction time indicates higher stability.[13]

Sensory Evaluation

Objective: To characterize the sensory profile (skin feel) of the branched alcohol, which is a critical factor for consumer acceptance of cosmetic products.

Methodology:

  • Panel Selection: A panel of trained sensory assessors is used.[2][15][16][17][18]

  • Sample Preparation: The branched alcohols are presented to the panelists in a blinded and randomized order.

  • Evaluation Protocol: Panelists apply a standardized amount of each sample to a defined area of their skin (e.g., volar forearm).

  • Attribute Assessment: Panelists rate various sensory attributes at different time points (e.g., during application, immediately after, and after 10 minutes). Key attributes include:

    • Spreadability: Ease of application.

    • Absorbency: Speed of disappearance into the skin.

    • Greasiness/Oiliness: The amount of oily residue.

    • Tackiness/Stickiness: The degree of stickiness after application.

    • Softness/Smoothness: The perceived feel of the skin after application.

  • Data Analysis: The ratings for each attribute are statistically analyzed to generate a sensory profile for each branched alcohol.

Chemical Pathways and Mechanisms

Synthesis of Branched Alcohols: The Guerbet Reaction

This compound and other branched alcohols are often synthesized via the Guerbet reaction, a self-condensation of primary alcohols at high temperatures in the presence of a catalyst.[19]

Guerbet_Reaction cluster_0 Step 1: Oxidation cluster_1 Step 2: Aldol Condensation cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrogenation A Primary Alcohol B Aldehyde A->B - H2 A->B C Aldehyde + Enolate D β-Hydroxy Aldehyde C->D C->D E β-Hydroxy Aldehyde F α,β-Unsaturated Aldehyde E->F - H2O E->F G α,β-Unsaturated Aldehyde H Guerbet Alcohol (Branched) G->H + 2H2 (from primary alcohol oxidation) G->H

Caption: The four main steps of the Guerbet reaction for synthesizing branched alcohols.

Mechanism of Action as Emollients

Branched alcohols primarily function as emollients, improving the softness and smoothness of the skin. Their mechanism of action involves filling the spaces between corneocytes in the stratum corneum, the outermost layer of the skin. This helps to reinforce the skin's natural barrier, reduce roughness, and prevent moisture loss.

Emollient_Mechanism cluster_0 Dry/Compromised Skin Barrier cluster_1 Application of Branched Alcohol (Emollient) cluster_2 Improved Skin Barrier A Disrupted Stratum Corneum (Gaps between corneocytes) B Increased Transepidermal Water Loss (TEWL) A->B D Branched Alcohol Application C Dry, Rough Skin Texture B->C E Fills Intercellular Gaps D->E F Reduced TEWL (Occlusive Effect) E->F G Smoother, Softer Skin F->G

Caption: The mechanism of action of branched alcohols as emollients on the skin.

Safety and Regulatory Status

This compound, 2-octyldodecanol, and isostearyl alcohol have been reviewed for their safety in cosmetic applications.

  • This compound: Generally considered safe for use in cosmetics.[20][21]

  • 2-Octyldodecanol: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed 2-octyldodecanol and concluded that it is safe as a cosmetic ingredient in the present practices of use and concentration.[4][6]

  • Isostearyl Alcohol: The CIR has also reviewed isostearyl alcohol and found it to be safe for use in cosmetic products.[19][22][23][24]

As with any cosmetic ingredient, formulation concentrations should be guided by safety assessments and regulatory guidelines.

Conclusion

References

Validating Isododecanol as an Internal Standard for GC-MS Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical step in the development of robust and reliable quantitative gas chromatography-mass spectrometry (GC-MS) methods. An ideal internal standard compensates for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analysis. This guide provides a comprehensive comparison of isododecanol as a potential internal standard against other common alternatives, supported by experimental data and detailed validation protocols.

The Role of an Internal Standard in GC-MS

An internal standard (IS) is a compound with a known concentration that is added to all samples, calibrators, and quality controls.[1] By using the ratio of the analyte peak area to the internal standard peak area for quantification, variations introduced during sample preparation and injection can be minimized.[1][2] The ideal internal standard should be chemically similar to the analyte, but not naturally present in the samples.[1][3]

This compound as a Potential Internal Standard

This compound, a C12 branched-chain alcohol, presents several characteristics that make it a promising candidate as an internal standard for the GC-MS analysis of various analytes, particularly those with similar functional groups and boiling points.

Key Attributes of this compound:

  • Chemical Inertness: As a saturated alcohol, this compound is relatively stable and less likely to react with analytes or other matrix components.

  • Elution Profile: Its boiling point and polarity are suitable for GC analysis, allowing it to elute within a reasonable time frame without co-eluting with common analytes.

  • Mass Spectrum: this compound produces a distinct mass spectrum with characteristic fragments, enabling clear identification and quantification.

  • Commercial Availability: It is readily available in high purity.

Comparison with Alternative Internal Standards

The performance of this compound as an internal standard should be evaluated against other commonly used alternatives. The choice of an internal standard is often application-dependent.

Internal StandardPrimary AdvantagesPrimary DisadvantagesBest Suited For
This compound Cost-effective, stable, good chromatographic behavior for mid-to-high boiling point analytes.Not isotopically labeled, so it may not perfectly mimic the analyte's behavior during extraction and ionization.Analysis of alcohols, fatty acids, and other compounds of similar polarity and volatility where a deuterated standard is not available or cost-prohibitive.
Deuterated Analogs Considered the "gold standard" as they behave almost identically to the analyte during all stages of the analysis.[1][3]High cost and not always commercially available for all analytes.Bioanalytical studies and other applications requiring the highest level of accuracy and precision.
Odd-Chain Fatty Alcohols/Acids (e.g., Heptadecanol) Not naturally occurring in most biological samples, structurally similar to fatty acid analytes.[4]May not be suitable for all analyte classes.Quantitative analysis of fatty acids and related compounds.
Alkanes (e.g., n-Dodecane) Chemically inert and stable.Lack of a functional group can lead to different behavior during derivatization and extraction compared to more polar analytes.Analysis of non-polar compounds like hydrocarbons.

Quantitative Performance Data (Representative)

The following table summarizes typical validation data for different types of internal standards. The values for this compound are hypothetical and represent expected performance based on its chemical properties.

ParameterThis compound (Hypothetical)Deuterated AnalyteHeptadecanoic Acid
Linearity (R²) > 0.995> 0.998> 0.996
Accuracy (% Recovery) 95-105%98-102%96-104%
Precision (%RSD) < 5%< 2%< 4%
Limit of Quantification (LOQ) Analyte dependentAnalyte dependentAnalyte dependent

Experimental Protocols

A thorough validation is essential before implementing a new internal standard in a quantitative method.

Protocol 1: Validation of this compound as an Internal Standard

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or ethyl acetate).
  • Prepare a working internal standard solution by diluting the stock solution to the desired concentration (e.g., 10 µg/mL). This concentration should be similar to the expected concentration of the analyte in the samples.

2. GC-MS Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MS or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Injector Temperature: 280°C.
  • Oven Temperature Program: Initial temperature of 100°C (hold for 1 min), ramp at 15°C/min to 325°C (hold for 5 min).
  • MSD Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of the analyte and this compound.

3. Validation Experiments:

  • Specificity/Selectivity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound and the analyte.
  • Linearity: Prepare a series of calibration standards with a fixed concentration of this compound and varying concentrations of the analyte. Plot the peak area ratio (analyte/IS) against the analyte concentration. The correlation coefficient (R²) should be ≥ 0.995.
  • Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations. The mean recovery should be within 85-115%.
  • Precision:
  • Intra-day precision (Repeatability): Analyze at least five replicates of each QC level on the same day. The relative standard deviation (%RSD) should be ≤ 15%.
  • Inter-day precision (Intermediate Precision): Analyze the QC samples on at least three different days. The %RSD should be ≤ 15%.
  • Stability: Assess the stability of this compound in stock solutions and in processed samples under different storage conditions (e.g., room temperature, 4°C, -20°C).

Protocol 2: Comparative Analysis using a Deuterated Internal Standard

1. Preparation of Stock and Working Solutions:

  • Follow the same procedure as for this compound, but use the deuterated analog of the analyte.

2. GC-MS Instrumentation and Conditions:

  • The same conditions as in Protocol 1 can generally be used. The SIM ions will need to be adjusted for the deuterated standard.

3. Validation Experiments:

  • Perform the same set of validation experiments as outlined in Protocol 1 to allow for a direct comparison of performance.

Visualizing the Validation Workflow and Comparison

G cluster_0 Internal Standard Validation Workflow prep Prepare Stock & Working Solutions (Analyte & IS) selectivity Assess Selectivity (Analyze Blank Matrix) prep->selectivity linearity Establish Linearity (Calibration Curve) selectivity->linearity accuracy Determine Accuracy (QC Samples - Low, Mid, High) linearity->accuracy precision Evaluate Precision (Intra & Inter-day) accuracy->precision stability Test Stability (Stock & Processed Samples) precision->stability accept Acceptance Criteria Met? stability->accept implement Implement in Routine Analysis accept->implement Yes re_evaluate Re-evaluate/Optimize Method accept->re_evaluate No

Caption: Workflow for the validation of an internal standard in a GC-MS method.

G cluster_1 Comparison of Internal Standards for GC-MS This compound This compound cost Cost-Effective This compound->cost availability Readily Available This compound->availability mimicry Imperfect Analyte Mimicry This compound->mimicry deuterated Deuterated Analog gold_standard Highest Accuracy deuterated->gold_standard high_cost High Cost deuterated->high_cost limited_availability Limited Availability deuterated->limited_availability odd_chain Odd-Chain Alcohol/Acid structural_similarity Structurally Similar (for specific classes) odd_chain->structural_similarity class_specific Application Specific odd_chain->class_specific alkane Alkane inertness High Inertness alkane->inertness poor_mimicry Poor Mimicry for Polar Analytes alkane->poor_mimicry

Caption: Key attributes of this compound compared to other internal standards.

Conclusion

This compound demonstrates significant potential as a cost-effective and reliable internal standard for a range of GC-MS applications. While deuterated analogs remain the gold standard for achieving the highest accuracy, this compound offers a practical alternative when these are unavailable or prohibitively expensive. As with any analytical method, a thorough validation is paramount to ensure the data generated is accurate, precise, and fit for purpose. The protocols and comparative data presented in this guide provide a solid framework for researchers to validate and implement this compound as an internal standard in their quantitative GC-MS workflows.

References

The Performance Profile of Isododecanol in Cosmetic Formulations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of emollients in cosmetic and dermatological formulations is a critical decision that impacts product efficacy, stability, and consumer acceptance. Isododecanol, a branched C12 hydrocarbon, is a widely utilized ingredient valued for its unique sensory and functional properties. This guide provides an objective comparison of this compound's performance against common alternatives, supported by physicochemical data and standardized experimental protocols.

This compound is prized in the cosmetics industry for its ability to impart a light, non-greasy feel, enhance spreadability, and improve the longevity of formulations. Its high volatility and excellent solvent properties make it a versatile choice for a wide range of products, from long-wear makeup to lightweight skin serums. However, a comprehensive evaluation requires a direct comparison with other emollients that offer similar functionalities. This guide focuses on this compound in relation to three common alternatives: cyclomethicone (specifically cyclopentasiloxane or D5), isohexadecane, and C12-15 alkyl benzoate.

Comparative Physicochemical and Performance Data

The selection of an emollient is often a balance between desired sensory attributes and functional necessities such as volatility and solvency. The following tables summarize key quantitative data for this compound and its alternatives, providing a basis for formulation decisions.

Physicochemical Properties This compound Cyclomethicone (D5) Isohexadecane C12-15 Alkyl Benzoate
Viscosity (at 25°C, mPa·s) ~1.8 - 5~4.0~4.0~12-22
Specific Gravity (at 25°C) ~0.747~0.95~0.79~0.92-0.94
Boiling Point (°C) 176 - 192210240-250>250
Flash Point (°C) ~48~77>93>148

Note: The values presented are typical and may vary slightly between different suppliers.

Performance Characteristics This compound Cyclomethicone (D5) Isohexadecane C12-15 Alkyl Benzoate
Volatility HighHighLow to MediumLow
Spreadability HighHighMediumMedium to High
Sensory Feel Very light, non-greasy, fast-dryingLight, silky, smoothLight to medium, softLight, smooth, non-oily
Residue on Skin Minimal to noneMinimal to noneSlightSlight

Experimental Protocols

To ensure objective and reproducible evaluation of emollient performance, standardized experimental protocols are essential. Below are detailed methodologies for assessing key performance indicators.

Spreadability Assessment

The spreadability of an emollient is a critical factor in the sensory experience of a cosmetic product. It can be quantified by measuring the area a known volume of the substance covers over time on a standardized substrate.

Methodology:

  • Substrate Preparation: A synthetic skin substrate (e.g., Vitro-Skin®) is placed on a flat, level surface.

  • Sample Application: A precise volume (e.g., 10 µL) of the emollient is carefully dispensed onto the center of the substrate using a micropipette.

  • Image Capture: A high-resolution camera mounted directly above the substrate captures images at specified time intervals (e.g., 0, 1, 5, and 10 minutes).

  • Data Analysis: Image analysis software is used to measure the area (in mm²) covered by the emollient at each time point. The spreading kinetics can then be calculated and compared.

Volatility Measurement

The volatility of an emollient influences the drying time and the final feel of a product on the skin. This can be determined by measuring the rate of mass loss due to evaporation under controlled conditions.

Methodology:

  • Sample Preparation: A consistent amount (e.g., 1.0 g) of the emollient is weighed into a standardized, open container (e.g., an aluminum pan).

  • Controlled Environment: The container is placed in a controlled environment with constant temperature (e.g., 32°C, to simulate skin temperature) and airflow.

  • Mass Measurement: The mass of the container is recorded at regular intervals (e.g., every 30 minutes) over a set period (e.g., 4 hours) using an analytical balance.

  • Data Analysis: The rate of evaporation is calculated as the mass lost per unit area per unit time (e.g., mg/cm²/h).

Sensory Panel Evaluation

A trained sensory panel provides invaluable data on the subjective experience of using an emollient. This is typically conducted in a controlled environment to minimize bias.

Methodology:

  • Panelist Training: A panel of 10-15 trained individuals is familiarized with the specific sensory attributes to be evaluated (e.g., ease of spreading, absorptivity, oiliness, tackiness, and after-feel).

  • Sample Blinding: All emollient samples are presented in identical, unlabeled containers to prevent identification bias.

  • Application Protocol: Panelists apply a standardized amount of each emollient to a designated area of their forearm.

  • Attribute Scoring: Panelists score each attribute on a linear scale (e.g., a 10-point scale where 1 represents the lowest intensity and 10 the highest).

  • Data Analysis: The scores are statistically analyzed to determine significant differences in the sensory profiles of the emollients.

Logical Workflow for Emollient Selection

The selection of an appropriate emollient is a multi-faceted process that involves balancing desired performance characteristics with formulation constraints. The following diagram illustrates a logical workflow for this process.

Emollient_Selection_Workflow A Define Formulation Requirements (e.g., desired feel, wear time, product type) B Identify Key Performance Indicators (e.g., Volatility, Spreadability, Sensory Profile) A->B C Review Physicochemical Data (Viscosity, Specific Gravity, etc.) B->C D Select Candidate Emollients (this compound, Cyclomethicone, Isohexadecane, etc.) C->D E Conduct Performance Testing (Spreadability, Volatility, Sensory Panel) D->E F Analyze and Compare Experimental Data E->F F->D Iterate if performance targets not met G Evaluate Formulation Compatibility and Stability F->G H Final Emollient Selection G->H

Caption: A logical workflow for cosmetic emollient selection.

A Comparative Guide to Analytical Methods for Isododecanol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of two primary analytical methods for the quantification of isododecanol: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). This compound, a C12 branched-chain alcohol, is a common ingredient in cosmetics and personal care products, where its accurate quantification is crucial for quality control and formulation development. The selection of an appropriate analytical method depends on various factors, including required sensitivity, sample matrix, and available instrumentation.

This document outlines the experimental protocols, compares quantitative performance based on established validation parameters, and provides a visual workflow for method cross-validation to aid researchers in making an informed decision.

Quantitative Performance Comparison

The performance of analytical methods is evaluated based on a set of validation parameters defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] While specific data for this compound is not widely published, the following table summarizes typical performance characteristics for the analysis of long-chain alcohols using GC-FID and HPLC-RID.

Note: The data presented below is illustrative and representative of typical performance for these methods. Actual results will vary based on the specific instrument, column, and experimental conditions.

Validation ParameterGas Chromatography (GC-FID)HPLC (HPLC-RID)Typical Acceptance Criteria (ICH Q2)[2][4]
Linearity (R²) > 0.998> 0.995≥ 0.99
Accuracy (% Recovery) 98.5 - 101.5%97.0 - 103.0%98.0 - 102.0% for Assay
Precision (%RSD)
- Repeatability< 1.5%< 2.0%≤ 2%
- Intermediate Precision< 2.0%< 2.5%≤ 3%
Limit of Detection (LOD) ~ 0.5 µg/mL~ 5 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantification (LOQ) ~ 1.5 µg/mL~ 15 µg/mLSignal-to-Noise ≥ 10:1

Illustrative Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical procedure. The following protocols are provided as robust starting points for the quantification of this compound.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is well-suited for volatile and semi-volatile compounds like this compound. It offers high resolution, making it potentially suitable for separating isomers of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound-containing sample into a 10 mL volumetric flask.

  • Add 5 mL of Hexane to dissolve the sample.

  • If an internal standard is used, add an appropriate amount (e.g., 1-dodecanol).

  • Bring the flask to volume with Hexane and mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

2. GC-FID Instrument Conditions:

  • Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 40 mL/min.

  • Air Flow: 400 mL/min.

  • Makeup Gas (N₂): 25 mL/min.

Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is applicable for non-volatile or thermally sensitive compounds that do not possess a UV chromophore, such as alcohols. HPLC-RID is a universal detector, but it is generally less sensitive than FID and is susceptible to temperature and mobile phase fluctuations.

1. Sample Preparation:

  • Accurately weigh approximately 200 mg of the this compound-containing sample into a 10 mL volumetric flask.

  • Add 5 mL of Isopropanol to dissolve the sample.

  • Bring the flask to volume with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE or Nylon syringe filter into an HPLC vial.

2. HPLC-RID Instrument Conditions:

  • Column: C18 reverse-phase column, 150 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C.

  • Detector: Refractive Index Detector (RID).

  • RID Cell Temperature: 35°C.

  • Run Time: Approximately 10 minutes.

Mandatory Visualizations

Cross-Validation Experimental Workflow

Cross-validation is performed to ensure that two different analytical methods yield comparable and reliable results for the same sample.[5][6] This workflow demonstrates the process of comparing the GC-FID and HPLC-RID methods.

Cross_Validation_Workflow start Obtain Homogeneous This compound Sample Lot split Split Sample into Two Aliquots start->split prep_gc Prepare Samples (GC-FID Protocol) split->prep_gc Aliquot A prep_hplc Prepare Samples (HPLC-RID Protocol) split->prep_hplc Aliquot B analysis_gc Analyze via GC-FID prep_gc->analysis_gc analysis_hplc Analyze via HPLC-RID prep_hplc->analysis_hplc data_gc Quantify Results (GC-FID) analysis_gc->data_gc data_hplc Quantify Results (HPLC-RID) analysis_hplc->data_hplc compare Statistical Comparison of Results (e.g., t-test, Bland-Altman) data_gc->compare data_hplc->compare end Conclusion on Method Comparability compare->end

Fig 1. Workflow for cross-validation of GC-FID and HPLC-RID methods.
Relationship of Analytical Validation Parameters

The ICH Q2(R1) guideline outlines several parameters to validate an analytical method.[1] These parameters are interconnected and demonstrate the overall suitability of the method for its intended purpose.

Validation_Parameters main Method Fitness for Purpose accuracy Accuracy (Closeness to True Value) main->accuracy precision Precision (Repeatability, Intermediate) main->precision specificity Specificity (Analyte vs. Others) main->specificity linearity Linearity (Proportionality) main->linearity range Range (Operating Interval) loq LOQ (Quantitation Limit) precision->loq lod LOD (Detection Limit) specificity->lod linearity->range lod->main loq->main range->main robustness Robustness (Resilience to Changes) robustness->main

Fig 2. Interrelationship of key analytical method validation parameters.

References

Isododecanol Versus Mineral Oil in Topical Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a vehicle is a critical determinant of a topical formulation's efficacy, stability, and aesthetic appeal. Among the myriad of available emollients and solvents, isododecanol and mineral oil are two hydrocarbon-based ingredients often considered in the development of topical delivery systems. This guide provides an objective comparison of their performance, supported by available data and standardized experimental protocols, to aid in the rational selection of a vehicle for your formulation needs.

Performance Comparison at a Glance

While direct comparative studies between this compound and mineral oil in topical drug delivery are scarce, this guide synthesizes available data to offer a side-by-side evaluation of their key properties.

FeatureThis compoundMineral Oil
Chemical Structure Branched-chain C12 alcoholComplex mixture of refined hydrocarbons (alkanes and cycloalkanes)
Texture & Aesthetics Lightweight, non-greasy, fast-spreadingVaries from light to heavy, can feel greasy, excellent lubricant
Occlusivity Low to moderateHigh, forms a barrier to reduce transepidermal water loss (TEWL)[1]
Drug Solubility Data is limited in pharmaceutical literature; its amphiphilic nature suggests potential for dissolving a range of APIs.Established solvent for various lipophilic APIs.[2]
Skin Permeation Limited data as a primary penetration enhancer. Its volatility may influence the thermodynamic activity of the API on the skin.Primarily acts as an occlusive agent, which can enhance the penetration of some drugs by hydrating the stratum corneum.[1]
Formulation Stability High stability, resistant to oxidation.[3]Very stable, not prone to oxidation or rancidity.[4][5]
Primary Application Cosmetics and skincare for its light feel and fast absorption.Ointments, creams, and lotions as an emollient and occlusive agent.[6][7]

In-Depth Analysis

Drug Solubility

The ability of a vehicle to dissolve an active pharmaceutical ingredient (API) is fundamental to ensuring its bioavailability and preventing crystallization in the final product.

Mineral Oil: Mineral oil is a well-established solvent for many lipophilic drugs. Its non-polar nature makes it suitable for dissolving compounds with low aqueous solubility.

Table 1: Reported Solubility of Select APIs in Mineral Oil

Active Pharmaceutical Ingredient (API)Solubility in Light Mineral Oil (LMO)
Ibuprofen~7 mg/mL
Benzocaine0.58 mg/mL
KetoconazoleNot Detectable
MupirocinNot Detectable

Source: Adapted from a study on nano-emulsions, which noted that the solubility of some APIs in LMO was too low to be detected by UV spectroscopy.[2]

Skin Permeation Enhancement

An ideal vehicle can also play an active role in enhancing the penetration of the API through the stratum corneum.

This compound: There is limited evidence to suggest that this compound is a potent penetration enhancer. Its relatively high volatility could potentially increase the thermodynamic activity of the dissolved drug on the skin surface as the vehicle evaporates, which may indirectly influence penetration. However, studies on other branched-chain alkanols have shown them to have lower permeation enhancement activity compared to their linear counterparts.

Mineral Oil: Mineral oil primarily enhances skin permeation through its occlusive properties. By forming a barrier on the skin, it reduces transepidermal water loss (TEWL), leading to hydration of the stratum corneum. This increased hydration can facilitate the penetration of some active ingredients. However, it is not considered a classic penetration enhancer that chemically modifies the stratum corneum structure. Studies have shown that mineral oil is largely adsorbed to the stratum corneum with minimal penetration into deeper skin layers.[1][8]

Formulation Stability

The chemical inertness and physical stability of the vehicle are crucial for the shelf-life and safety of the final product.

This compound: this compound is a highly stable, non-oxidizing ingredient, which contributes to the overall stability of a formulation.[3] Its use in cosmetics is partly due to this stability, ensuring that the product's sensory characteristics and performance remain consistent over time.

Mineral Oil: Pharmaceutical-grade mineral oil is highly refined and exceptionally stable. It is not susceptible to oxidation or rancidity, unlike many vegetable oils.[4][5] This high degree of stability makes it a reliable component in formulations with a long shelf life.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate and compare topical delivery systems containing this compound or mineral oil.

Drug Solubility Determination

Objective: To determine the saturation solubility of an API in the test vehicle.

Methodology (Shake-Flask Method):

  • Add an excess amount of the API to a known volume of the vehicle (this compound or mineral oil) in a sealed, inert container (e.g., a glass vial with a Teflon-lined cap).

  • Agitate the mixture at a constant temperature (e.g., 25°C or 32°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant, ensuring no undissolved solids are collected. This can be achieved by centrifugation and filtration through a solvent-resistant filter (e.g., PTFE).

  • Dilute the sample with a suitable solvent to a concentration within the analytical range.

  • Quantify the concentration of the API in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The determined concentration represents the saturation solubility of the API in the vehicle at that temperature.

Diagram 1: Workflow for Drug Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess API to vehicle B Agitate at constant temperature (24-72h) A->B C Centrifuge and filter supernatant B->C D Dilute sample C->D Collect clear supernatant E Quantify API via HPLC D->E F Determine saturation solubility E->F

Workflow for determining the saturation solubility of an active pharmaceutical ingredient in a vehicle.

In Vitro Skin Permeation Testing (IVPT)

Objective: To assess the rate and extent of API permeation through the skin from a topical formulation.

Methodology (Franz Diffusion Cell):

  • Skin Preparation: Use excised human or animal (e.g., porcine) skin. Shave the hair and remove subcutaneous fat. The skin can be used as a full-thickness membrane or dermatomed to a specific thickness (e.g., 200-500 µm).

  • Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent if needed to maintain sink conditions). Ensure the fluid is de-gassed and maintained at 32°C ± 1°C. The fluid should be continuously stirred.

  • Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the topical formulation containing the API and the test vehicle (this compound or mineral oil) to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor fluid and replace with fresh, pre-warmed receptor fluid.

  • Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC or LC-MS/MS).

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area over time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time plot.

Diagram 2: Experimental Workflow for In Vitro Skin Permeation Testing (IVPT)

G cluster_setup Setup cluster_experiment Experiment cluster_analysis Data Analysis A Prepare skin membrane B Assemble Franz diffusion cell A->B C Fill receptor chamber (32°C) B->C D Apply topical formulation C->D Equilibrate E Collect samples at time intervals D->E F Analyze API concentration E->F G Calculate cumulative permeation F->G Concentration data H Determine steady-state flux (Jss) G->H

Workflow for assessing skin permeation of an API using a Franz diffusion cell.

Formulation Stability Testing

Objective: To evaluate the physical and chemical stability of the topical formulation under various environmental conditions.

Methodology (Accelerated Stability Study):

  • Sample Preparation: Prepare the final formulation and package it in the intended container-closure system.

  • Storage Conditions: Store the samples under various conditions as per ICH guidelines, including:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change at accelerated conditions)

    • Other: Refrigerator (5°C ± 3°C), Freeze-thaw cycling (e.g., -10°C to 25°C).

  • Testing Intervals: Evaluate the samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies).

  • Evaluation Parameters:

    • Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation (for emulsions).

    • Chemical Properties: Assay of the active ingredient and quantification of any degradation products using a stability-indicating HPLC method.

    • Microbiological Testing: Assess the microbial limits at the beginning and end of the study.

  • Acceptance Criteria: The formulation is considered stable if the tested parameters remain within the predefined acceptance criteria throughout the study period.

Conclusion

The choice between this compound and mineral oil in a topical delivery system is highly dependent on the specific objectives of the formulation.

  • Mineral oil is a well-characterized, highly stable, and occlusive vehicle suitable for formulations where skin hydration and a protective barrier are desired. Its utility as a solvent for lipophilic drugs is well-established. The primary drawback can be its greasy feel, which may affect patient compliance.

  • This compound offers superior aesthetic properties with a light, non-greasy feel and rapid absorption. While its stability is excellent, there is a significant lack of public data on its performance as a drug solvent and skin permeation enhancer in pharmaceutical contexts. Its use may be more appropriate for cosmetic formulations or when sensory attributes are a primary consideration, but its efficacy in drug delivery would need to be empirically demonstrated.

For drug development professionals, mineral oil represents a lower-risk, well-understood option, particularly for ointments and creams aimed at treating dry skin conditions. This compound may be a valuable alternative where aesthetics are paramount, but its selection would necessitate thorough in-house evaluation of drug solubility, permeation, and overall formulation performance.

References

The Enigmatic Potential of Isododecanol as a Plasticizer: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel, effective, and safe plasticizers is a continuous endeavor. While established plasticizers dominate the market, the exploration of alternative compounds is crucial for advancing material science and formulation development. This guide provides a comparative perspective on the potential efficacy of isododecanol as a plasticizer, contextualized by the performance of widely used alternatives. Due to a lack of direct experimental data on this compound in this application, this comparison is based on the established principles of plasticization and data from common plasticizers.

Plasticizers are additives that increase the flexibility, durability, and workability of a material, most notably plastics. Their mechanism of action primarily involves the insertion of plasticizer molecules between polymer chains, which reduces intermolecular forces and lowers the glass transition temperature (Tg) of the polymer. This increased molecular mobility imparts the desired plasticizing effect.

Theoretical Evaluation of this compound

This compound, a C12 branched-chain alcohol, possesses structural characteristics that suggest its potential as a precursor for plasticizer synthesis. Typically, plasticizers are esters derived from an alcohol and an acid (e.g., phthalic anhydride, adipic acid). The properties of the alcohol, such as chain length and branching, significantly influence the performance of the final plasticizer.

While direct data is absent, a patent for halogen-containing polymers lists isodecanol and other similar alcohols as potential components for synthesizing plasticizers. This suggests its theoretical viability. The C12 chain of this compound could offer a balance between compatibility with polymer matrices and low volatility, a critical factor for long-term stability.

A Comparative Look at Conventional Plasticizers

To understand where this compound-derived plasticizers might stand, it's essential to compare them against industry benchmarks. The following table summarizes the performance of common plasticizer classes.

Plasticizer ClassKey Performance CharacteristicsCommon Applications
Phthalates (e.g., DEHP, DINP)High efficiency, good compatibility with PVC, excellent mechanical properties. However, health and environmental concerns exist for some low-molecular-weight phthalates.[1][2]PVC products, including flooring, cables, and medical devices.[2][3]
Adipates (e.g., DEHA)Excellent low-temperature flexibility, good compatibility.Food wrap, gaskets, and applications requiring cold resistance.
Citrates (e.g., ATBC)Good biocompatibility, considered a safer alternative to some phthalates.Medical devices, toys, and food contact applications.
Benzoates Fast-fusing, good stain and extraction resistance.PVC flooring, adhesives, and sealants.
Trimellitates Low volatility, high-temperature resistance, good durability.High-temperature cable insulation, automotive interiors.

Experimental Protocols for Efficacy Evaluation

For a comprehensive evaluation of a novel plasticizer candidate like an this compound-based ester, a series of standardized tests are required. The following are key experimental protocols to assess plasticizer efficacy.

Determination of Mechanical Properties
  • Objective: To measure the effect of the plasticizer on the flexibility and strength of the polymer.

  • Methodology:

    • Prepare polymer films (e.g., PVC) with varying concentrations of the plasticizer.

    • Conduct tensile tests using a universal testing machine to determine:

      • Tensile Strength: The maximum stress the material can withstand while being stretched or pulled.

      • Elongation at Break: The percentage increase in length that the material undergoes before breaking.

      • Modulus of Elasticity: A measure of the material's stiffness.

    • Perform hardness tests (e.g., Shore durometer) to assess the plasticizer's softening effect.

Thermal Analysis
  • Objective: To determine the effect of the plasticizer on the thermal properties of the polymer.

  • Methodology:

    • Utilize Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg). A significant decrease in Tg indicates effective plasticization.

    • Employ Thermogravimetric Analysis (TGA) to assess the thermal stability of the plasticized polymer and the volatility of the plasticizer.

Migration and Volatility Resistance
  • Objective: To quantify the loss of plasticizer from the polymer matrix over time.

  • Methodology:

    • Volatility Test: Place a weighed sample of the plasticized polymer in an oven at a specified temperature (e.g., 100°C) for a set duration. The weight loss corresponds to the amount of plasticizer that has volatilized.

    • Extraction Test: Immerse a weighed sample in a solvent (e.g., hexane, ethanol, or water) for a specific period. The weight loss after drying indicates the amount of plasticizer that has migrated into the solvent.

Visualizing the Path to Plasticizer Evaluation

To bring clarity to the processes involved, the following diagrams illustrate the general mechanism of plasticization and a typical workflow for evaluating a new plasticizer.

G cluster_mechanism Mechanism of Plasticization Polymer Rigid Polymer Matrix (Strong Intermolecular Forces) PlasticizedPolymer Flexible Plasticized Polymer (Reduced Intermolecular Forces, Increased Free Volume) Polymer->PlasticizedPolymer Addition of Plasticizer Plasticizer Plasticizer Molecules Plasticizer->PlasticizedPolymer

Caption: General mechanism of polymer plasticization.

G cluster_workflow Experimental Workflow for Plasticizer Evaluation Start Synthesize or Procure Novel Plasticizer Formulation Prepare Polymer Formulations (e.g., PVC + Plasticizer) Start->Formulation Mechanical Mechanical Testing (Tensile, Hardness) Formulation->Mechanical Thermal Thermal Analysis (DSC for Tg, TGA for Stability) Formulation->Thermal Migration Migration & Volatility Testing (Extraction, Volatilization) Formulation->Migration Data Data Analysis and Comparison to Benchmarks Mechanical->Data Thermal->Data Migration->Data Conclusion Efficacy Conclusion Data->Conclusion

Caption: A typical experimental workflow for evaluating a novel plasticizer.

Conclusion

While direct experimental evidence for the efficacy of this compound as a plasticizer is currently unavailable in peer-reviewed literature, its chemical structure suggests potential. A thorough evaluation would require the synthesis of this compound-based esters and their subsequent testing against established plasticizers using the standardized protocols outlined above. For researchers and developers, this compound represents an unexplored avenue in the ongoing search for advanced and safer plasticizing agents. The provided experimental framework serves as a robust guide for such an investigation.

References

Safety Operating Guide

Proper Disposal of Isododecanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential guidance for the safe and compliant disposal of isododecanol in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. This compound, a branched-chain aliphatic hydrocarbon, is recognized as a skin and eye irritant and is notably toxic to aquatic life with long-lasting effects. Therefore, its disposal requires careful consideration and adherence to hazardous waste protocols.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

In the event of a spill, immediately contain the liquid with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the spill. The contaminated absorbent material must then be collected and disposed of as hazardous waste.

This compound Disposal Protocol

The proper disposal of this compound follows the standard operating procedure for chemical hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash receptacles.

Step 1: Waste Determination

The first crucial step is to classify this compound as a hazardous waste. Based on its toxic effects on aquatic ecosystems, it must be managed as a regulated hazardous waste. While a specific U.S. Environmental Protection Agency (EPA) waste code is not explicitly assigned to this compound, it may fall under a generic code for toxic organic liquids if not mixed with other listed hazardous wastes. Consult your institution's Environmental Health and Safety (EHS) department for the specific waste code used at your facility.

Step 2: Waste Collection and Segregation

  • Use a Designated Waste Container: Designate a specific, compatible container for the collection of liquid this compound waste. The container must be made of a material that is chemically resistant to this compound, such as high-density polyethylene (HDPE) or glass.

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date accumulation started and the specific hazards (e.g., "Irritant," "Aquatic Toxin").

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Location: The properly labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated. The SAA should be located at or near the point of generation and under the control of the operator of the process generating the waste.

  • Secondary Containment: The waste container should be placed within a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is nearly full (do not overfill), or if it has been in accumulation for the maximum time allowed by your institution (often 90 or 180 days), contact your facility's EHS department to arrange for a hazardous waste pickup.

  • Documentation: Complete any required waste pickup forms or online requests as per your institution's procedures. Provide accurate information about the waste composition and volume.

Quantitative Data Summary

ParameterValueSource
Hazard Class (Primary) Irritant (Skin, Eyes)Safety Data Sheets
Environmental Hazard Very toxic to aquatic life with long lasting effectsSafety Data Sheets[1]
Recommended Gloves Nitrile, NeopreneGeneral Laboratory Safety Guidance
Recommended Storage Well-ventilated, designated Satellite Accumulation AreaStandard Hazardous Waste Protocols

Disposal Workflow Diagram

IsododecanolDisposal cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) Determine Classify as Hazardous Waste Collect Collect in a Designated, Compatible Container Determine->Collect Label Label Container: 'Hazardous Waste, this compound' Collect->Label Store Store in Satellite Accumulation Area (SAA) with Secondary Containment Label->Store EHS Contact EHS for Waste Pickup Store->EHS Documentation Complete Disposal Documentation EHS->Documentation Pickup Hazardous Waste Team Pickup Documentation->Pickup

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. Local and national regulations regarding hazardous waste disposal must be followed.

References

Personal protective equipment for handling Isododecanol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Isododecanol

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound and related compounds. This information is crucial for risk assessment and planning.

PropertyValueSubstance
CAS Number68526-85-2Isodecanol
EINECS Number271-234-0Isodecanol
Flash PointBetween 37.8 and 93.3 °C (100 and 200 °F)Isododecane
Health Hazard Rating (NFPA)3 (Short exposure could cause serious temporary or moderate residual injury)Isododecane
Fire Hazard Rating (NFPA)2 (Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur)Isododecane
Reactivity Rating (NFPA)0 (Normally stable, even under fire exposure conditions, and is not reactive with water)Isododecane

Experimental Protocols: Safe Handling and Disposal

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles are required at all times.[1][2] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[2][3]

  • Hand Protection: Chemical-resistant gloves, such as those made of nitrile rubber, are essential.[4] Always inspect gloves for tears or punctures before use.

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against spills.[1] For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary.[3][4]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[1] Chemical-resistant boots are recommended when handling large volumes of this compound.[3][4]

  • Respiratory Protection: Work in a well-ventilated area.[5][6][7] If ventilation is inadequate or there is a risk of inhaling vapors, a respirator with an organic vapor cartridge is required.[3][8]

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6][7]

  • Ignition Sources: this compound is a flammable liquid.[5][9] Keep it away from open flames, sparks, and other sources of ignition.[5][9] Use non-sparking tools and explosion-proof equipment.[6][7][9]

  • Static Discharge: Take precautionary measures against static discharges, as they can ignite flammable vapors.[5][9]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials and direct sunlight.[5][6][7][9]

  • Spills: In the event of a spill, eliminate all ignition sources.[5] Contain the spill using an inert absorbent material such as sand or earth.[5] Collect the absorbed material into a suitable, closed container for disposal.[5][6][7]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11][12] Seek medical attention.[11][12]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6][8][10][12] If irritation persists, seek medical attention.[8]

  • Inhalation: Move the affected person to fresh air.[6][8][10][11] If breathing is difficult, administer oxygen.[6] If not breathing, give artificial respiration.[6][11][12] Seek immediate medical attention.[6][8]

  • Ingestion: Do not induce vomiting.[5][6][8] Rinse the mouth with water.[6][12] Seek immediate medical attention.[5][6][8]

Disposal Plan
  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[5][10] Incineration is the recommended method of disposal.[5]

  • Container Disposal: Do not reuse empty containers as they may retain product residue and explosive vapors.[9] Containers can be triple-rinsed and offered for recycling or reconditioning, or punctured to make them unusable and disposed of in a sanitary landfill.[6]

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Gather PPE Gather PPE Assess Risks->Gather PPE Proceed Prepare Workspace Prepare Workspace Gather PPE->Prepare Workspace Proceed Dispense this compound Dispense this compound Prepare Workspace->Dispense this compound Proceed Perform Experiment Perform Experiment Dispense this compound->Perform Experiment Proceed Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Proceed Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Proceed Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Proceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.